molecular formula C19H16O3 B13039902 Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Cat. No.: B13039902
M. Wt: 292.3 g/mol
InChI Key: BLPNMUARXCORPX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a useful research compound. Its molecular formula is C19H16O3 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3

InChI Key

BLPNMUARXCORPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural and Synthetic Analysis of Ethyl 4-Hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Ethyl 4-hydroxy-1-phenyl-2-naphthoate , a specialized naphthoic acid derivative. This document is structured for researchers requiring rigorous structural data, synthetic protocols, and physicochemical insights.

Chemical Identity & Core Architecture

This compound (CAS: 675125-42-5) represents a sterically crowded naphthalene scaffold. Its structure is defined by the orthogonal arrangement of the C1-phenyl substituent relative to the naphthalene plane, a conformational necessity driven by steric repulsion with the C2-ethoxycarbonyl group.

Physicochemical Datasheet
PropertyValueContext
IUPAC Name Ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylateOfficial nomenclature
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
CAS Number 675125-42-5
LogP (Predicted) 4.7 ± 0.3Highly Lipophilic
pKa (C4-OH) 9.2 ± 0.5Phenolic acidity
H-Bond Donors 1 (C4-OH)
H-Bond Acceptors 3 (Ester C=O, Ester O, Phenolic O)
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
Structural Dynamics & Electronic Effects

The molecule exhibits unique electronic properties due to the interplay between the electron-rich naphthalene core and the electron-withdrawing ester group.

  • Steric Orthogonality: The phenyl ring at position 1 cannot lie coplanar with the naphthalene system due to the peri-interaction with H8 and the steric clash with the C2-ester. This "twisted" conformation restricts

    
    -
    
    
    
    stacking in crystal lattices, often leading to higher solubility compared to planar analogs.
  • Electronic Push-Pull: The C4-hydroxyl group acts as a strong electron donor (+M effect), increasing electron density at C1 and C3. Conversely, the C2-ester is an electron-withdrawing group (-M, -I), stabilizing the conjugate base of the phenol. This push-pull system makes the compound a candidate for solvatochromic studies.

Synthetic Methodology: The Stobbe Condensation Route

The most authoritative and robust pathway for constructing the 1-phenyl-2-naphthoate skeleton is the Stobbe Condensation , followed by cyclization. This method is preferred over direct Friedel-Crafts acylation due to superior regiocontrol.

Reaction Logic
  • Condensation: Benzophenone reacts with diethyl succinate to form a half-ester.

  • Cyclization: An intramolecular Friedel-Crafts-type acylation closes the second ring.

  • Aromatization: Tautomerization yields the stable naphthol core.

Visualized Pathway

StobbeSynthesis cluster_legend Reaction Phase Start Benzophenone + Diethyl Succinate Inter1 Half-Ester Intermediate (Diphenylitaconic acid deriv.) Start->Inter1 t-BuOK, t-BuOH Reflux, 4h Cyclization Cyclization (Ac2O / NaOAc) Inter1->Cyclization - H2O Ring Closure Product Ethyl 4-hydroxy-1-phenyl- 2-naphthoate Cyclization->Product 1. Hydrolysis 2. EtOH/H2SO4 (Esterification)

Figure 1: Step-wise synthetic pathway via Stobbe Condensation.

Detailed Experimental Protocol

Phase 1: Stobbe Condensation

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagents: Add Benzophenone (18.2 g, 100 mmol) and Diethyl succinate (26.1 g, 150 mmol) to t-Butanol (100 mL).

  • Initiation: Slowly add Potassium t-butoxide (12.3 g, 110 mmol) over 30 minutes. The solution will darken (yellow/brown) indicating enolate formation.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Acidify with dilute HCl (1M) to pH 2. Extract with Diethyl Ether (3x). The product is the acid-ester intermediate (3-ethoxycarbonyl-4,4-diphenyl-3-butenoic acid).

Phase 2: Cyclization & Esterification [1]

  • Cyclization: Dissolve the crude acid-ester in Acetic Anhydride (50 mL) containing Sodium Acetate (5 g). Reflux for 4 hours. This yields the acetoxy-naphthoate intermediate.[1]

  • Hydrolysis/Esterification:

    • Hydrolyze the acetoxy group by refluxing in ethanolic KOH (10%) for 1 hour.

    • Acidify to precipitate the 4-hydroxy-1-phenyl-2-naphthoic acid.

    • Reflux the acid in dry Ethanol (100 mL) with catalytic H₂SO₄ (1 mL) for 12 hours.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).[2]

Spectroscopic Characterization

Validation of the structure requires confirmation of the ethyl ester, the phenolic hydroxyl, and the specific aromatic substitution pattern.

Predicted NMR Data (CDCl₃, 400 MHz)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 12.10Singlet (Broad)1HOH (Intramolecular H-bond to C=O possible but weak due to twist)
¹H 8.35Doublet1HH5 (Peri-position to OH)
¹H 7.60 – 7.40Multiplet8HPhenyl group + Naphthyl H6, H7
¹H 7.30Singlet1HH3 (Ortho to OH and Ester)
¹H 7.15Doublet1HH8 (Shielded by Phenyl ring current)
¹H 4.15Quartet2HEster CH₂
¹H 1.10Triplet3HEster CH₃

Note: The H8 proton (peri to the phenyl ring) often appears upfield relative to typical naphthalene protons due to the shielding cone of the orthogonal phenyl ring.

Biological & Research Applications

While specific clinical data for this exact derivative is proprietary or limited, the 1-phenyl-2-naphthoate scaffold is a validated pharmacophore in several domains:

  • Antimicrobial Agents: Naphthoic acid derivatives disrupt bacterial cell membranes.[3] The lipophilicity (LogP 4.7) of the ethyl ester facilitates penetration through the lipid bilayer of Gram-positive bacteria.

  • Photopharmacology: The twisted

    
    -system exhibits solvatochromism . Researchers utilize this scaffold to probe binding site polarity in albumin and other transport proteins.
    
  • Liquid Crystal Intermediates: The rigid, rod-like core with a lateral phenyl substituent prevents crystallization in specific mixtures, making it useful as a dopant in liquid crystal displays (LCDs) to modulate viscosity.

Functional Signaling Diagram

BioActivity Compound Ethyl 4-hydroxy-1-phenyl- 2-naphthoate Target1 Membrane Disruption (Antimicrobial) Compound->Target1 Lipophilic Interaction Target2 Solvatochromic Probe (Protein Binding) Compound->Target2 Excited State Proton Transfer (ESIPT) Target3 Liquid Crystal Dopant (Material Science) Compound->Target3 Steric Disruption

Figure 2: Functional applications of the naphthoate scaffold.

References

  • PubChem . This compound (CID 11659321).[4] National Library of Medicine.[5] Available at: [Link]

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1–73.
  • Sıdır, I., et al. (2016).[6] Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate. Journal of Molecular Liquids, 221, 972-985.[6] (Structural analogue analysis). Available at: [Link]

  • Mishra, H., et al. (2005).[6] An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid. J. Phys. Chem. A, 109(12), 2746–2754.[6] (Electronic properties of the core scaffold). Available at: [Link]

Sources

Molecular weight and formula of C19H16O3 naphthoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Structural Elucidation, Synthesis Protocols, and Pharmaceutical Applications of Methyl 6-(4-methoxyphenyl)-2-naphthoate.

Executive Summary

This technical guide analyzes the chemical space of compounds with the molecular formula C₁₉H₁₆O₃ (MW: 292.33 g/mol ), specifically focusing on naphthoate derivatives .[1] While multiple isomers exist, the primary focus of this analysis is Methyl 6-(4-methoxyphenyl)-2-naphthoate , a critical intermediate in the synthesis of third-generation retinoids (e.g., Adapalene).[2]

This document serves as a reference for medicinal chemists and process engineers, detailing the structural properties, validated synthesis pathways (Suzuki-Miyaura coupling), and spectroscopic characterization of this scaffold.

Chemoinformatic Profile

The formula C₁₉H₁₆O₃ represents a degree of unsaturation (DoU) of 12, indicating a highly conjugated system typical of polycyclic aromatic hydrocarbons (PAHs) used in drug discovery.

Molecular Data Table
PropertyValueNotes
Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol Monoisotopic Mass: 292.1099
Exact Mass 292.1099 DaUseful for HRMS validation
Degree of Unsaturation 122 rings (naphthalene) + 1 ring (phenyl) + 1 carbonyl + 8 double bonds
Key Isomers 1. Methyl 6-(4-methoxyphenyl)-2-naphthoate (Target)2.[2][3] Coumatetralyl (Rodenticide; 4-hydroxycoumarin class)3. Ethyl 4-hydroxy-1-phenyl-2-naphthoate Distinction: Coumatetralyl is a lactone, not a naphthoate ester.

Structural Analysis: The Adapalene Intermediate

The target molecule, Methyl 6-(4-methoxyphenyl)-2-naphthoate , functions as the biaryl core for Adapalene.[2] Its lipophilicity and rigid planar structure are essential for binding to Retinoic Acid Receptors (RARs).

Structural Components[4][5]
  • Naphthalene Core: Provides the rigid scaffold.

  • C-2 Ester Moiety: Methyl ester (-COOCH₃). Serves as a protected carboxylic acid, later hydrolyzed to the active acid form.

  • C-6 Aryl Substituent: 4-methoxyphenyl group.[2][3][4][5][6][7][8] Introduced via cross-coupling to extend conjugation and improve receptor affinity.

Diagram: Structural Logic & Retinoid Relationship

The following diagram illustrates the relationship between the C19 intermediate and the final drug Adapalene.

Adapalene_Pathway start Precursors: 6-Bromo-2-naphthoate + 4-Methoxyphenylboronic acid intermediate Target Intermediate (C19H16O3): Methyl 6-(4-methoxyphenyl)-2-naphthoate start->intermediate Suzuki Coupling (Pd Catalyst) alkylation Friedel-Crafts Alkylation (Adamantyl Group Addition) intermediate->alkylation 1-Adamantanol CH3SO3H adapalene Final API: Adapalene (C28H28O3) alkylation->adapalene Hydrolysis

Figure 1: Synthetic flow from precursors to the C19H16O3 intermediate and subsequent conversion to Adapalene.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing Methyl 6-(4-methoxyphenyl)-2-naphthoate is the Palladium-catalyzed cross-coupling of a naphthyl bromide with an aryl boronic acid. This route avoids the harsh conditions of traditional esterification and allows for high regioselectivity.

Reagents & Materials
  • Substrate A: Methyl 6-bromo-2-naphthoate (1.0 eq)

  • Substrate B: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or SPhos (for higher turnover)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or THF.

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 6-bromo-2-naphthoate and 4-Methoxyphenylboronic acid.

  • Solvation: Add the solvent mixture (Toluene/Ethanol/Water). Degas the solution by bubbling nitrogen for 15 minutes. Scientific Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Activation: Add K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[6]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the filtrate with brine and extract with Ethyl Acetate.

  • Purification: Concentrate the organic layer. Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Catalytic Cycle Visualization

Understanding the mechanism ensures troubleshooting capability (e.g., if the reaction stalls, oxidative addition is usually the rate-limiting step).

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 6-bromo-2-naphthoate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + 4-Methoxyphenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Biaryl Complex RedElim->Pd0 Release C19H16O3

Figure 2: Catalytic cycle for the formation of the biaryl naphthoate bond.

Characterization & Validation

To validate the identity of the synthesized C₁₉H₁₆O₃ product, compare experimental data against the following standard values.

Spectroscopic Profile
TechniqueSignalAssignment
¹H NMR (CDCl₃, 400 MHz)δ 3.88 (s, 3H)Methoxy group (-OCH₃) on phenyl ring
δ 3.99 (s, 3H)Methyl ester (-COOCH₃)
δ 7.01 (d, 2H)Phenyl protons ortho to methoxy
δ 7.60 - 8.60 (m, 8H)Naphthalene aromatic protons + Phenyl protons
IR Spectroscopy 1715 cm⁻¹C=O stretch (Ester)
1250 cm⁻¹C-O stretch (Ether/Ester)
Mass Spectrometry m/z 292.1 [M+]Molecular ion peak
m/z 261 [M - OCH₃]+Loss of methoxy group
Quality Control Parameters
  • Melting Point: The pure ester typically melts between 108–112°C . A broad range indicates residual boronic acid or homocoupled byproducts.

  • Purity: HPLC purity >98% is required for use as an Adapalene intermediate to prevent difficult-to-remove impurities in the final API.

Scientific Context & References

The synthesis of biaryl naphthoates is a cornerstone of modern retinoid chemistry.[2] The C19 intermediate described here represents the "scaffold" phase of Adapalene production, prior to the "pharmacophore" addition (the bulky adamantyl group) which confers receptor selectivity.

References
  • PubChem. Coumatetralyl (C19H16O3) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene.[9] Organic Process Research & Development. Retrieved from [Link]

  • Shrestha, S., et al. (2011). New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding.[4] Bioorganic Chemistry.[4][10] Retrieved from [Link]

  • Google Patents.Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (US7498461B2).

Sources

Physical Properties and Characterization of Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS: 675125-42-5) is a specialized organic intermediate belonging to the hydroxynaphthoate ester family.[1][2] Characterized by a highly substituted naphthalene core, this compound serves as a critical scaffold in the synthesis of photochromic materials , particularly indeno-fused naphthopyrans used in optical lenses and light-modulating coatings. Its structural rigidity, provided by the 1-phenyl substituent, and the reactive 4-hydroxy group make it a versatile building block for chromophore development and pharmaceutical research targeting P2Y14 receptor antagonists.

This technical guide provides a comprehensive analysis of its physical properties, synthesis pathways, and analytical characterization, designed for researchers in organic chemistry and materials science.

Chemical Identity & Structural Analysis

The compound features a naphthalene ring system substituted at the 1, 2, and 4 positions. The steric bulk of the 1-phenyl group creates an orthogonal twist relative to the naphthalene plane, influencing both the solubility and the spectroscopic properties of the molecule.

Property Data
IUPAC Name Ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate
CAS Registry Number 675125-42-5
Molecular Formula C₁₉H₁₆O₃
Molecular Weight 292.33 g/mol
SMILES CCOC(=O)C1=C(C2=CC=CC=C2)C3=CC=CC=C3C(O)=C1
InChI Key BLPNMUARXCORPX-UHFFFAOYSA-N
Structural Class Naphthoic Acid Ester; Phenol Derivative

Physical Characteristics

The physical state and stability of this compound are dictated by strong intermolecular hydrogen bonding (involving the phenolic -OH) and


 stacking interactions from the aromatic systems.
Appearance and State
  • Physical State: Solid, crystalline powder.

  • Color: White to off-white crystals.[3]

  • Odor: Faint, characteristic of phenolic esters.

Solubility Profile

The presence of the ethyl ester and phenyl groups imparts significant lipophilicity, making the compound insoluble in water but highly soluble in polar aprotic and non-polar organic solvents.

Solvent Solubility Rating Observation
Chloroform (CDCl₃) HighRapid dissolution; suitable for NMR analysis.
Methanol (MeOH) Moderate to HighSoluble upon slight warming; used for recrystallization.[4]
Toluene HighSoluble; often used as a reaction solvent.[4]
Ethyl Acetate HighExcellent solvent for extraction and purification.
Water InsolubleHydrophobic nature prevents dissolution.
Thermal & Optical Properties[8]
  • Melting Point: Crystalline solid (Exact range dependent on purity/polymorph, typically >100°C for this class).

  • Thermal Stability: High.[4][] Precursors in this family exhibit stability >300°C, making them suitable for high-temperature processing in polymer matrices.

  • Absorption (UV-Vis): Strong absorption bands at 320 nm and 380 nm (in organic solvent), characteristic of the naphthalene conjugation.[4]

  • Photoluminescence: Emission peaks observed at 490 nm and 510 nm , indicating fluorescence properties relevant for optical applications.[4]

Synthesis & Manufacturing Workflow

The synthesis of this compound typically involves a multi-step condensation and hydrolysis pathway. A common industrial route proceeds via the protection-deprotection of the hydroxyl group to prevent side reactions during ring closure.

Synthetic Pathway

The workflow below illustrates the conversion from a benzophenone precursor to the final hydroxynaphthoate product.

SynthesisPathway Precursor Benzophenone + Diethyl Succinate Stobbe Stobbe Condensation (t-BuOK) Precursor->Stobbe Reflux Cyclization Ring Closure (Ac2O / NaOAc) Stobbe->Cyclization Cyclization Intermediate Ethyl 4-acetoxy-1-phenyl- 2-naphthoate Cyclization->Intermediate Acetylation Hydrolysis Acid Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Deprotection Product Ethyl 4-hydroxy-1-phenyl- 2-naphthoate Hydrolysis->Product Crystallization

Caption: Synthetic route from benzophenone precursors via Stobbe condensation and acetoxy-deprotection to yield the target naphthoate.[1][6][7]

Key Reaction Steps
  • Acetylation/Cyclization: The naphthalene core is often formed with the hydroxyl group protected as an acetate (Ethyl 4-acetoxy-1-phenyl-2-naphthoate).

  • Selective Hydrolysis: The acetoxy group is selectively hydrolyzed using concentrated HCl in methanol under reflux (approx. 8 hours). This removes the acetyl protection without hydrolyzing the ethyl ester at position 2, yielding the free phenol.

  • Purification: The product precipitates as white crystals upon cooling or addition of water, followed by recrystallization from ethanol or methanol.

Analytical Characterization

Validation of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

Proton NMR (^1H-NMR) Analysis

The 1-phenyl substituent exerts a shielding effect on the adjacent ethyl ester group due to the orthogonal orientation of the aromatic rings.

  • Solvent: CDCl₃

  • Key Signals:

    • 
       0.92 ppm (t, 3H):  Methyl group of the ethyl ester (-OCH₂CH ₃). Note: Significantly shielded compared to typical ethyl esters (~1.3 ppm) due to the ring current of the 1-phenyl group.
      
    • 
       4.03 ppm (q, 2H):  Methylene group of the ethyl ester (-OCH ₂CH₃).
      
    • 
       5.76 ppm (s, 1H):  Phenolic hydroxyl proton (-OH).
      
    • 
       7.25 - 8.26 ppm (m, 9H):  Aromatic protons (Naphthalene core + Phenyl ring).
      
Spectroscopic Profile
  • UV-Vis: The compound exhibits dual absorption maxima at 320 nm and 380 nm, making it UV-active.

  • Fluorescence: It displays Stokes-shifted emission at 490–510 nm, useful for tracking in biological or material assays.[4]

Handling, Storage & Safety

As a laboratory chemical, standard safety protocols for organic esters and phenols apply.

  • Storage: Store in a cool, dry place (Room Temperature or 2-8°C recommended) in tightly sealed containers. Protect from light due to potential photo-oxidation or photochromic degradation over time.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319) based on structural analogs (phenols/esters).

References

  • PubChem. (n.d.).[2] this compound (CID 11659321).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2011). Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof (KR20110115243A).

Sources

Technical Monograph: Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 11659321 | Molecular Formula: C₁₉H₁₆O₃ | Molecular Weight: 292.33 g/mol

Executive Summary & Compound Architecture

Ethyl 4-hydroxy-1-phenyl-2-naphthoate represents a specialized scaffold within the naphthoic acid derivative class, characterized by a highly lipophilic biaryl core and a hydrogen-bond-donating hydroxyl group adjacent to an ester functionality. This structural motif—often termed a "privileged scaffold" in medicinal chemistry—enables dual-mode interactions: hydrophobic π-π stacking via the 1-phenyl-naphthalene system and chelation/hydrogen bonding via the 4-hydroxy-2-carboxylate region.

This guide provides a rigorous technical breakdown of the compound's synthesis, physicochemical profiling, and potential utility in drug discovery, specifically targeting researchers investigating kinase inhibition, nuclear receptor modulation, and fluorescent probe development.

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of CID 11659321 is a prerequisite for successful assay integration. The following data is synthesized from computational descriptors and structural analogs.

PropertyValueTechnical Implication
Molecular Weight 292.33 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
XLogP3-AA 4.7Highly lipophilic; requires DMSO/ethanol for stock solutions. prone to non-specific binding in aqueous assays.
Topological Polar Surface Area 46.5 ŲIndicates good membrane permeability; likely blood-brain barrier penetrant.
H-Bond Donors / Acceptors 1 / 3The 4-OH group is a critical donor; the ester carbonyl is the primary acceptor.
Rotatable Bonds 4Limited flexibility suggests a defined binding pose (entropy-favored binding).
pKa (Predicted) ~6.5 - 7.5 (OH)The 4-hydroxyl is acidic due to conjugation with the ester and naphthalene ring.
Authoritative Synthesis Protocol: The Stobbe Condensation Route

While various routes exist for naphthoate construction, the Stobbe Condensation followed by cyclization is the most chemically robust method for establishing the 1-phenyl-2-naphthoate architecture. This pathway ensures regioselective placement of the phenyl ring and the ester functionality.

3.1. Retrosynthetic Logic

The 1-phenyl-naphthalene core is best accessed by reacting benzophenone (providing the two phenyl rings, one of which cyclizes) with diethyl succinate . The resulting half-ester undergoes intramolecular Friedel-Crafts acylation to close the naphthalene ring.

3.2. Step-by-Step Experimental Workflow

Reagents:

  • Benzophenone (1.0 eq)

  • Diethyl Succinate (1.5 eq)

  • Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt) (1.2 eq)

  • Acetic Anhydride / Sodium Acetate (for cyclization)

  • Ethanol / H₂SO₄ (for final esterification)

Protocol:

  • Condensation (The Stobbe Step):

    • In a flame-dried round-bottom flask under N₂, dissolve Benzophenone and Diethyl Succinate in dry tert-butanol.

    • Slowly add t-BuOK at reflux. The solution will darken, indicating enolate formation and attack on the ketone.

    • Critical Control Point: Maintain reflux for 4–6 hours to drive the equilibrium toward the half-ester salt.

    • Acidify with dilute HCl to isolate the 3-(ethoxycarbonyl)-4,4-diphenyl-3-butenoic acid (intermediate).

  • Cyclization (Ring Closure):

    • Dissolve the crude half-ester in acetic anhydride containing fused sodium acetate.

    • Heat to reflux for 3 hours. This effects the intramolecular acylation of one phenyl ring by the free carboxylic acid arm.

    • Hydrolysis of the resulting acetoxy-intermediate (using aqueous NaOH followed by acidification) yields the 4-hydroxy-1-phenyl-2-naphthoic acid.

  • Final Esterification:

    • Reflux the purified acid in absolute ethanol with catalytic H₂SO₄ (Fischer Esterification).

    • Monitor via TLC (Hexane:EtOAc 8:2). The product (this compound) will appear as a distinct fluorescent spot.

3.3. Mechanistic Pathway Visualization

The following diagram illustrates the carbon flow from precursors to the final scaffold.

StobbeSynthesis Benzophenone Benzophenone (C13H10O) Intermediate Stobbe Half-Ester (Intermediate) Benzophenone->Intermediate Base (t-BuOK) Succinate Diethyl Succinate (C8H14O4) Succinate->Intermediate Cyclization Cyclization (Ac2O / NaOAc) Intermediate->Cyclization - H2O Acid 4-Hydroxy-1-phenyl- 2-naphthoic acid Cyclization->Acid Hydrolysis Product Ethyl 4-hydroxy-1-phenyl- 2-naphthoate (CID 11659321) Acid->Product EtOH / H+

Figure 1: Synthetic pathway via Stobbe Condensation. Blue nodes indicate starting materials; Green indicates the final target.

Biological & Pharmacological Applications

The 1-phenyl-2-naphthoate scaffold is not merely a chemical curiosity; it possesses specific pharmacophoric features relevant to modern drug design.

4.1. Kinase Inhibitor Design (Type II)

The "L-shaped" geometry of the 1-phenyl-naphthalene system mimics the biaryl pharmacophores found in Type II kinase inhibitors (e.g., Sorafenib derivatives).

  • Mechanism: The 1-phenyl group can occupy the hydrophobic "back pocket" of a kinase ATP-binding site, while the 4-hydroxyl and 2-ester groups interact with the hinge region or the DFG motif.

  • Experimental Tip: When screening against kinases, pre-incubate the compound for 15 minutes to allow for induced-fit conformational changes in the protein.

4.2. Fluorescence Probes

Naphthoates are intrinsically fluorescent. The 4-hydroxy group undergoes Excited-State Intramolecular Proton Transfer (ESIPT) with the carbonyl oxygen of the ester at position 2.

  • Utility: This Stokes shift makes the compound a candidate for ratiometric sensing of pH or local polarity in cellular membranes.

  • Detection: Expect excitation ~350 nm and emission ~450–500 nm, highly dependent on solvent polarity (solvatochromism).

4.3. Antimicrobial Activity

Derivatives of 1-hydroxy-2-naphthoates have shown efficacy against Gram-positive bacteria (e.g., S. aureus). The lipophilicity (LogP 4.7) allows for membrane disruption, while the chelating motif may interfere with metalloenzymes.

Analytical Validation

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 12.0–12.5 ppm (1H, s): Chelated OH proton (sharp singlet due to H-bond with ester).

    • δ 7.3–8.5 ppm (Multiplet): Aromatic protons (Naphthalene + Phenyl ring overlap). Look for the des shielded doublet at C8 (peri-position).

    • δ 4.1–4.3 ppm (2H, q): Methylene of the ethyl ester.

    • δ 1.1–1.3 ppm (3H, t): Methyl of the ethyl ester.

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak at m/z 293.34.

    • Common fragment: Loss of ethanol ([M-46]⁺).

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at 2–8°C, protected from light (to prevent photo-oxidation of the naphthol moiety).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11659321, this compound. Retrieved February 28, 2026 from [Link]

  • Johnson, W. S., & Daub, G. H. (1951).The Stobbe Condensation. Organic Reactions, 6, 1-73.

Sources

1-phenyl-2-naphthoic acid ethyl ester derivatives overview

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Phenyl-2-Naphthoic Acid Ethyl Ester Derivatives: Synthesis, Biological Activity, and Applications

Introduction

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives, particularly naphthoic acids, possess a unique combination of planarity, lipophilicity, and electronic properties that make them privileged structures for interacting with biological targets.[1] Naphthoic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This technical guide focuses on a specific, highly versatile subclass: 1-phenyl-2-naphthoic acid ethyl ester derivatives . This scaffold combines the rigid naphthalene core with a rotatable phenyl group and an ethyl ester moiety, creating a three-dimensional structure with significant potential for chemical modification and biological targeting. Recent research has highlighted their roles as potent modulators of key cellular receptors, leading to promising applications in both agriculture and human therapeutics. We will explore their synthesis, physicochemical characterization, diverse biological activities, and the critical structure-activity relationships that govern their function.

Core Synthesis and Chemical Methodologies

The synthesis of 1-phenyl-2-naphthoic acid derivatives can be achieved through several routes. A prominent method involves the cyclization of α-arylidene β-benzoyl propionic acids, which can be performed using traditional acid catalysts or greener alternatives like zeolites.[3] The subsequent esterification to the ethyl ester is a standard procedure.

A particularly effective and recent approach involves a multi-step synthesis starting from commercially available materials, leading to novel phenyl-substituted naphthoic acid ethyl esters. This methodology allows for the introduction of diverse substituents on the phenyl ring, which is crucial for tuning the biological activity of the final compounds.[4]

General Synthesis Workflow

The following diagram outlines a common workflow for the synthesis of these derivatives, starting from precursor molecules and proceeding through key reaction steps to the final purified product.

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Derivatization & Purification start Starting Materials (e.g., Substituted Phenylacetone) intermediate1 α-Arylidene β-Benzoyl Propionic Acid start->intermediate1 Condensation intermediate2 1-Phenyl-2-Naphthoic Acid intermediate1->intermediate2 Cyclization (e.g., H-Beta Zeolite) product Target Ethyl Ester Derivative intermediate2->product Esterification purification Column Chromatography product->purification characterization Characterization (NMR, HRMS, M.P.) purification->characterization

Caption: Generalized workflow for the synthesis of 1-phenyl-2-naphthoic acid ethyl ester derivatives.

Experimental Protocol: Synthesis of a Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivative

This protocol is adapted from methodologies reported for synthesizing novel strigolactone receptor inhibitors.[4]

Objective: To synthesize a representative 1-phenyl-2-naphthoic acid ethyl ester derivative.

Materials:

  • Substituted 1-phenyl-2-naphthoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of the 1-phenyl-2-naphthoic acid precursor (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

  • Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the Fischer esterification reaction to proceed at a reasonable rate.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with dichloromethane. The use of a weak base like sodium bicarbonate neutralizes the strong acid catalyst without hydrolyzing the newly formed ester.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent. This step is critical for separating the desired ester from unreacted carboxylic acid and other byproducts.

  • Characterization: The purified product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point (m.p.) should also be determined.

Physicochemical Properties and Characterization Data

The physicochemical properties of these derivatives, such as melting point and solubility, are highly dependent on the substitution patterns on the phenyl and naphthyl rings. Generally, the ester moiety increases lipophilicity compared to the parent carboxylic acid.[5] The following table summarizes characterization data for several novel derivatives synthesized as strigolactone receptor inhibitors.[4]

Compound IDKey Substituent(s) on Phenyl RingYield (%)Melting Point (°C)
C2 2-Fluoro60%140–142
C7 4-Bromo77%104
C11 2,4-Dibromo79%120
C13 2-Methoxy66%102

Data sourced from Du et al., 2024.[4]

Biological Activities and Therapeutic Targets

1-phenyl-2-naphthoic acid derivatives have emerged as potent modulators of several distinct biological targets, demonstrating their versatility.

Strigolactone Receptor Inhibition in Plants

Strigolactones (SLs) are a class of plant hormones that regulate critical agronomic traits like shoot branching and stress tolerance.[6] The artificial inhibition of SL signaling is a promising strategy for controlling plant architecture and improving crop yields.[4][6]

Researchers have designed and synthesized a series of 1-phenyl-2-naphthoic acid ethyl ester derivatives as SL receptor inhibitors.[4] One compound, designated C6 , was identified as a particularly effective candidate. In vitro bioassays confirmed that C6 inhibits the germination of parasitic seeds, delays leaf senescence, and promotes hypocotyl elongation.[4][6] Molecular docking studies further showed that these molecules can interact directly with SL receptor proteins, thereby blocking the binding of natural strigolactones.[4][6] This application showcases the potential of this chemical class beyond medicine, in the field of agricultural science.

P2Y₁₄ Receptor Antagonism for Inflammation and Pain

The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor (GPCR) activated by UDP-glucose, a molecule that acts as a damage-associated molecular pattern (DAMP) to promote inflammation in tissues like the lungs and kidneys.[7][8] Consequently, selective antagonists of P2Y₁₄R are highly sought after as potential therapeutics for inflammatory diseases and chronic pain.[7][8]

A series of 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective P2Y₁₄R antagonists.[7][9] The parent compound in this series, PPTN, binds with high affinity, reversing agonist-induced effects.[7] These antagonists have shown in vivo efficacy in animal models, reducing airway eosinophilia in an asthma model and reversing chronic neuropathic pain.[7][8] While many of these advanced compounds are not ethyl esters, the core 1-phenyl-2-naphthoic acid scaffold is the critical pharmacophore, with the ester or acid moiety serving as a key interaction point.

G UDPG UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDPG->P2Y14R Binds & Activates Antagonist Phenyl-Naphthoic Acid Derivative Antagonist->Block G_protein Gi Protein Activation P2Y14R->G_protein Transduces Signal Signaling Pro-inflammatory Signaling Cascade (e.g., STAT1, IL-8) G_protein->Signaling Inflammation Inflammatory Response (Neutrophil Infiltration, etc.) Signaling->Inflammation Block->P2Y14R Blocks Binding

Caption: P2Y₁₄ receptor antagonism by phenyl-naphthoic acid derivatives to block inflammation.

Allosteric Modulation of NMDA Receptors

Over-activation of N-methyl-D-aspartate (NMDA) receptors is implicated in numerous neurological and neuropsychiatric conditions.[10] Naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors, acting through a novel mechanism.[10] Studies on a series of 18 naphthoic acid derivatives revealed that substitutions on the naphthyl ring, including phenyl groups, are critical for activity. For example, adding a 6-phenyl substitution to certain derivatives resulted in antagonists that did not fully block receptor signaling, which could potentially reduce adverse effects compared to complete channel blockers.[10] This highlights a nuanced application for these scaffolds in developing safer neuromodulatory agents.

Structure-Activity Relationships (SAR)

The biological activity of 1-phenyl-2-naphthoic acid derivatives is exquisitely sensitive to their chemical structure. Understanding these relationships is fundamental to designing more potent and selective molecules.

  • For P2Y₁₄R Antagonism: SAR studies have been extensive. Researchers varied the alicyclic amine ring attached to the phenyl group from 4- to 8-membered rings.[7][8] The introduction of an α-hydroxyl group in a bridged ring system increased binding affinity by a remarkable 89-fold, demonstrating a sharp structural preference for a specific hydrogen-bonding interaction within the receptor's binding pocket.[7][8]

  • For NMDA Receptor Inhibition: The substitution pattern on the naphthoic acid core dictates both potency and subtype selectivity.[10] A 3-hydroxy addition significantly increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors. Eliminating a key hydroxyl group from a potent but non-selective inhibitor led to new compounds with a marked increase in selectivity for the GluN1/GluN2A subtype.[10]

  • For Strigolactone Inhibition: While detailed SAR is still emerging, the synthesis of 18 different derivatives with varied substituents on the phenyl ring (e.g., halogens, methoxy groups) clearly indicates that this position is a critical determinant of activity.[4] The selection of compound C6 as a lead candidate suggests that specific electronic and steric properties of the phenyl ring are required for optimal interaction with the strigolactone receptor.[4][6]

SAR_Logic cluster_target cluster_mod cluster_outcome Target {P2Y14 Receptor | NMDA Receptor | Strigolactone Receptor} Outcome 89x Increase in Affinity Altered Receptor Subtype Selectivity Enhanced/Reduced Potency Mod Vary Alicyclic Ring Size Add/Remove -OH Group Change Phenyl Substitution (Halogens, -OCH3) Mod:f0->Outcome:f0 Mod:f1->Outcome:f1 Mod:f2->Outcome:f2

Caption: Logical diagram of structure-activity relationships for phenyl-naphthoic acid derivatives.

Conclusion and Future Perspectives

The 1-phenyl-2-naphthoic acid ethyl ester scaffold and its close carboxylic acid analogues represent a highly versatile and valuable class of compounds. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent modulators for targets in both plant biology and human medicine. The successful development of these derivatives as strigolactone inhibitors, anti-inflammatory P2Y₁₄R antagonists, and allosteric NMDA receptor modulators underscores their significance.

Future research will likely focus on optimizing the pharmacokinetic and drug-like properties of these molecules, as some derivatives suffer from low aqueous solubility.[5] The development of prodrug strategies and further exploration of bioisosteric replacements for the ester or acid group could yield candidates with improved bioavailability. Furthermore, the proven success of this scaffold against multiple, distinct receptor classes suggests that it could be a fruitful starting point for screening against other biological targets, continuing its expansion as a cornerstone of modern drug and agrochemical discovery.

References

  • Du, L., Li, X., Ding, Y., Ma, D., Yu, C., Zhao, H., Wang, Y., Liu, Z., & Duan, L. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. International Journal of Molecular Sciences, 25(7), 3902. [Link]

  • Ismoilov, M. Y., & Askarov, I. R. (2023). APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE. Journal of Chemistry of Goods and Traditional Medicine, 2(1). [Link]

  • Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C. R., Cronin, C., Chen, Z., Giancotti, L. A., Whitehead, G. S., Liang, B. T., Breton, S., Salvemini, D., Cook, D. N., & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Du, L., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. PubMed, 38612714. [Link]

  • Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. PubMed, 22154564. [Link]

  • Vasileva, E. A., et al. (2018). Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. [Link]

  • Salmaso, V., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y(14) Receptor Antagonist Molecular Probes. ResearchGate. [Link]

  • Sahu, P., et al. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Research Solutions. [Link]

  • Lapworth, A. (1904). NAPHTHALENE DERIVATIVES FROM SUBSTITUTED γ-PHENYLCROTONIC ESTERS. Journal of the Chemical Society, Transactions. [Link]

  • Du, L., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. MDPI. [Link]

  • (2021). Design Engineering H-Beta Assisted Synthesis of 1-Phenyl Naphthoic Acids from -Arylidine Β-Benzoyl Propionic Acid Their Comparative Study. ResearchGate. [Link]

  • Jacobson, K. A., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology. [Link]

  • Wen, Z., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y>14> Receptor Antagonists. UTMB Research Expert Profiles. [Link]

  • Salmaso, V., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. PMC. [Link]

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Comprehensive Safety and Technical Handling Protocol: Ethyl 4-hydroxy-1-phenyl-2-naphthoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter specialty chemical intermediates that require a nuanced approach far beyond the scope of a standard 16-section Safety Data Sheet (SDS). Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS: 675125-42-5) is a prime example. Primarily utilized as a critical building block in the synthesis of indeno-fused naphthopyran-based photochromic compounds, its unique structural topology dictates specific handling, toxicological, and synthetic protocols.

This whitepaper synthesizes empirical safety data with mechanistic chemical insights to provide a robust, self-validating framework for researchers, synthetic chemists, and drug development professionals.

Section 1: Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of a compound is the first step in risk mitigation. The lipophilicity and topological polar surface area of this naphthoate derivative indicate high membrane permeability but exceptionally low aqueous solubility .

The presence of the 1-phenyl group introduces significant steric hindrance around the 2-ethyl ester, which functionally protects the ester from unintended hydrolysis during subsequent functionalization of the 4-hydroxyl group.

Table 1: Core Physicochemical Parameters
ParameterValueCausality / Implication
CAS Number 675125-42-5Unique identifier for regulatory tracking and inventory control.
Molecular Formula C19H16O3High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 292.33 g/mol Falls well within the Lipinski Rule of 5 optimal range for biological permeability.
XLogP3 4.7Highly hydrophobic; requires organic solvents (e.g., toluene, methanol) for dissolution. Water is ineffective for spill cleanup .
Physical State Solid (Crystalline)Dust generation is the primary inhalation hazard during weighing and transfer.

Section 2: Mechanistic Toxicology & Safety Protocol (SDS Core)

Standard GHS classifications categorize this compound as a general irritant. However, the mechanistic reality requires deeper scrutiny. Naphthoic acid derivatives and their esters are known to interact with hepatic Cytochrome P450 (CYP450) enzymes—particularly CYP1A2 and CYP4A11—either acting as competitive substrates or transient inhibitors due to their planar, hydrophobic structures .

Table 2: GHS Hazard Identification & Mitigation Strategy
Hazard ClassGHS StatementMechanistic Mitigation & PPE
Skin Irritation H315: Causes skin irritationThe phenolic -OH can disrupt lipid bilayers. Use nitrile gloves (min 0.11 mm thickness); replace immediately upon contamination.
Eye Irritation H319: Causes serious eye irritationMicro-crystals cause mechanical and chemical abrasion. Wear tightly fitting safety goggles (EN 166 standard).
STOT SE 3 H335: May cause respiratory irritationInhalation of crystalline dust triggers mucosal inflammation. Handle strictly within a Class II Type A2 Biological Safety Cabinet or chemical fume hood.
Self-Validating Safety Workflow
  • Engineering Control Validation: Before initiating synthesis, validate the fume hood face velocity is calibrated between 80-120 FPM using a digital anemometer.

  • Spill Response Causality Check: If a spill occurs, do not use water. The high XLogP3 (4.7) means water will only disperse the hydrophobic powder. Validation: Use a solvent-dampened absorbent pad (wetted with ethanol or isopropanol) to wipe the area. The powder should immediately dissolve into the pad, confirming successful containment, followed by standard hazardous waste disposal.

Section 3: Experimental Methodology: Synthesis & Analytical Validation

The following protocol details the deprotection of ethyl 4-acetoxy-1-phenyl-2-naphthoate to yield the target compound, a critical step in photochromic dye synthesis . We utilize an acid-catalyzed transesterification/hydrolysis approach to selectively cleave the phenolic acetate while preserving the ethyl ester.

Protocol: Acid-Catalyzed Deprotection
  • Reagent Preparation : Suspend 1.0 equivalent of the precursor (ethyl 4-acetoxy-1-phenyl-2-naphthoate) in anhydrous methanol (10 mL per gram of substrate) within a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition : Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise (0.1 mL per gram of substrate).

    • Causality: The strong acid protonates the carbonyl oxygen of the acetate, increasing its electrophilicity for nucleophilic attack by methanol. The bulky 2-ethyl ester remains sterically shielded by the adjacent 1-phenyl group, preventing unwanted transesterification at the 2-position.

  • Reflux : Attach a reflux condenser and heat the mixture to 65°C for 8 hours.

  • Self-Validation Checkpoint (TLC) : Before proceeding to isolation, spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexane:Ethyl Acetate 4:1). Validation is achieved only when the high-Rf acetate spot completely disappears and a new, lower-Rf phenolic spot emerges (due to increased hydrogen bonding of the free -OH). Do not quench until this shift is confirmed.

  • Isolation : Allow the reaction mixture to cool to room temperature. The target compound will precipitate as a white crystalline solid due to its lower solubility in cold methanol compared to the acetate precursor .

  • Purification : Filter the precipitate under vacuum, wash with ice-cold methanol (2 x 5 mL), and dry under high vacuum overnight to achieve >95% purity.

Section 4: Data Visualization & Workflows

SyntheticWorkflow A Precursor: Ethyl 4-acetoxy-1-phenyl-2-naphthoate B Acid-Catalyzed Hydrolysis (Methanol + Conc. HCl, Reflux 8h) A->B Heat + Stirring C Precipitation & Cooling (White Crystalline Product) B->C TLC Validation Confirmed D Filtration & Washing (Cold Methanol) C->D Isolate via Vacuum E Target Compound: This compound D->E Purify (>95%)

Fig 1: Step-by-step synthetic workflow and isolation of the target naphthoate.

MetabolicPathway Naphthoate This compound (Lipophilic Substrate) CYP Hepatic CYP450 Enzymes (e.g., CYP1A2, CYP4A11) Naphthoate->CYP Substrate Binding (Hydrophobic Pocket) Phase1 Phase I Metabolism (Aromatic Hydroxylation) CYP->Phase1 Oxidation Phase2 Phase II Metabolism (Glucuronidation via UGTs) Phase1->Phase2 Conjugation Excretion Renal/Biliary Excretion (Hydrophilic Conjugates) Phase2->Excretion Clearance

Fig 2: Putative Phase I/II hepatic metabolism pathway for lipophilic naphthoates.

References

  • National Center for Biotechnology Information (PubChem). "this compound | C19H16O3 | CID 11659321". PubChem Database. URL:[Link]

  • Google Patents. "KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof". Korean Intellectual Property Office.
  • ResearchGate / NCBI. "A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11". Biochemical Pharmacology. URL:[Link]

An In-depth Technical Guide to the Melting Point Range of Ethyl 4-Hydroxy-1-Phenyl-2-Naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a molecule of interest within the broader class of naphthoate derivatives, compounds recognized for their potential biological and medicinal properties.[1] As with any crystalline solid in the pharmaceutical and chemical research landscape, the melting point is a critical physical property. It serves as a primary indicator of purity and a key parameter for material characterization. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point range of this compound, a compound for which specific physical properties are not yet widely documented. This document will delve into the molecular factors influencing its melting point, standardized methodologies for its accurate determination, and the impact of synthesis and purification on this fundamental characteristic.

The Significance of the Melting Point in Drug Development

In the context of drug development, the melting point of an active pharmaceutical ingredient (API) is of paramount importance. It influences a wide array of downstream processes and properties, including:

  • Purity Assessment: A sharp and well-defined melting point range is a reliable indicator of a pure compound. Conversely, a broad melting range typically signifies the presence of impurities.[2]

  • Solid-State Characterization: The melting point is a key parameter in the study of polymorphs—different crystalline forms of the same compound—which can have distinct physical properties, including solubility and bioavailability.

  • Formulation Development: The melting point affects the choice of formulation strategies, such as hot-melt extrusion and spray drying.

  • Stability Studies: The thermal stability of a compound can be inferred from its melting point, providing insights into its shelf-life and storage requirements.

Factors Influencing the Melting Point of this compound

The melting point of an organic compound is determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4] Several structural and external factors can influence the melting point of this compound:

  • Intermolecular Forces: The primary forces at play in this molecule are expected to be van der Waals forces, dipole-dipole interactions, and hydrogen bonding due to the hydroxyl group.[4][5] The presence of the polar ester and hydroxyl groups allows for significant dipole-dipole interactions and hydrogen bonding, which would be expected to result in a relatively high melting point compared to non-polar analogues.[5]

  • Molecular Weight and Size: Generally, for a homologous series of compounds, the melting point increases with increasing molecular weight due to stronger van der Waals forces.[2][3]

  • Molecular Symmetry and Packing: The planarity of the naphthalene core and the presence of the phenyl ring influence how efficiently the molecules can pack into a crystal lattice. More symmetrical and tightly packed molecules tend to have higher melting points.[3]

  • Presence of Impurities: Impurities disrupt the regularity of the crystal lattice, leading to a depression and broadening of the melting point range.[2] This is a foundational principle used to assess the purity of a synthesized compound.

Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination

An accurate determination of the melting point of this compound is contingent on the synthesis of a pure sample. A plausible synthetic route involves the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid.

Hypothetical Synthesis of this compound

A common method for such an esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-1-phenyl-2-naphthoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Experimental Workflow for Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 4-hydroxy-1-phenyl-2-naphthoic acid in Ethanol B 2. Add H₂SO₄ (catalyst) A->B C 3. Reflux (4-8h) B->C D 4. Cool and Neutralize (NaHCO₃) C->D Reaction Completion (TLC) E 5. Extract with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry (Na₂SO₄) and Concentrate F->G H 8. Recrystallization or Column Chromatography G->H Crude Product I This compound H->I Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Purification of the Crude Product

Purification of the crude this compound is essential to obtain a sharp melting point. The two most common methods are recrystallization and column chromatography.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from impurities based on their differential adsorption to the stationary phase.

Experimental Determination of the Melting Point Range

The melting point of a purified sample of this compound can be determined using several techniques.

Capillary Melting Point Apparatus

This is the most common and accessible method. A small amount of the finely powdered, dry sample is packed into a capillary tube and heated in a calibrated apparatus. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point, which is typically taken as the onset temperature of the melting endotherm.

DSC Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified and dried sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset of the endothermic peak corresponding to the melting transition.

Diagram of the Melting Point Determination Workflow

G cluster_start Starting Material cluster_method1 Method 1: Capillary Method cluster_method2 Method 2: DSC cluster_result Result Start Purified this compound A1 Pack Capillary Tube Start->A1 B1 Weigh Sample in Pan Start->B1 A2 Heat in Apparatus A1->A2 A3 Observe and Record Range A2->A3 Result Melting Point Range A3->Result B2 Heat at Controlled Rate B1->B2 B3 Analyze Thermogram B2->B3 B3->Result

Caption: Workflow for the experimental determination of the melting point.

Expected Melting Point Range and Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Phenyl 1-hydroxy-2-naphthoateC₁₇H₁₂O₃264.2893.0 - 96.0
This compound C₁₉H₁₆O₃ 292.33 To be determined
1-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.18195 - 200 (dec.)[4]

Conclusion

The melting point range of this compound is a critical parameter that underpins its purity assessment and physical characterization. While a definitive value is yet to be established in the public domain, this guide has outlined the key molecular factors that will govern its melting behavior and has provided detailed, field-proven methodologies for its synthesis, purification, and accurate measurement. For researchers and drug development professionals working with this and similar novel compounds, the systematic application of these principles and protocols is essential for ensuring the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful pharmaceutical development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Sciencing. What Factors Affect Melting Point?. [Link]

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  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

  • MDPI. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. [Link]

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Methodological & Application

Using ethyl 4-hydroxy-1-phenyl-2-naphthoate as a dye intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 4-hydroxy-1-phenyl-2-naphthoate as a Dye Intermediate

Executive Summary

This compound (CAS: 675125-42-5) is a specialized naphthalene derivative utilized primarily in the synthesis of photochromic naphthopyrans and high-performance azo pigments .[1] Unlike simple naphthols, the presence of a bulky phenyl group at the C1 position and an ester moiety at C2 imparts unique steric and electronic properties. These structural features prevent π-π stacking aggregation (enhancing solubility) and allow for precise tuning of the absorption maximum (


) in the final chromophore.

This guide details the protocols for utilizing this intermediate in two primary pathways:

  • Condensation with Propargyl Alcohols to form photochromic lenses/materials.

  • Diazo Coupling to form solvent-soluble azo dyes.[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate
CAS Number 675125-42-5
Molecular Formula

Molecular Weight 292.33 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in Toluene, DCM, THF; Insoluble in Water
Reactivity Locus C3 Position : The 4-OH group activates the ring.[1] C1 is blocked (Phenyl), C2 is blocked (Ester). Electrophilic substitution occurs exclusively at C3.

Mechanism of Action

The utility of this compound relies on the nucleophilicity of the C3 carbon, driven by the electron-donating power of the C4 hydroxyl group.

Pathway A: Photochromic Naphthopyran Formation

In the presence of an acid catalyst, the hydroxyl group condenses with a propargyl alcohol. The reaction proceeds via a propargylic cation, followed by a Claisen-type rearrangement and cyclization to form a 3H-naphtho[2,1-b]pyran.[1] The C1-phenyl group is critical here: it forces the system out of planarity, which increases the fading speed (bleaching rate) of the photochromic dye when UV light is removed.

Pathway B: Azo Coupling

The compound acts as a coupling component.[2][3] The diazonium ion attacks the electron-rich C3 position. The C2-ester group acts as an electron-withdrawing auxochrome, inducing a bathochromic shift (red-shift) compared to unsubstituted naphthols.[1]

ReactionPathways Start This compound Intermed C3-Propargyl Intermediate Start->Intermed Acid Catalysis Product2 Azo Dye (Solvent Soluble) Start->Product2 Electrophilic Subst. (C3) Reagent1 Propargyl Alcohol (H+ Catalyst) Reagent1->Start Reagent2 Diazonium Salt (Ar-N2+) Reagent2->Start Product1 Naphthopyran (Photochromic Dye) Intermed->Product1 Cyclization

Figure 1: Dual reactivity pathways. The C3 position is the singular nucleophilic site for both applications.

Protocol A: Synthesis of Photochromic Naphthopyrans

Target Audience: R&D in Optical Materials (Smart Lenses)

Reagents:

  • This compound (1.0 eq)[1]

  • 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol (1.1 eq)[1]

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Acidic Alumina[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (optional) and magnetic stirrer, dissolve 2.92 g (10 mmol) of the naphthoate intermediate in 50 mL of anhydrous toluene.

  • Addition: Add 1.1 equivalents of the propargyl alcohol. Stir until fully dissolved.

  • Catalysis: Add catalytic p-TSA (approx. 50-100 mg). If using acidic alumina (heterogeneous catalysis), add 2.0 g.

  • Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting naphthol spot will disappear, and a new, less polar fluorescent spot will appear.

  • Quenching: Once complete (typically 2-4 hours), cool to room temperature.

    • If p-TSA was used: Wash with saturated

      
       solution to neutralize acid.
      
    • If Alumina was used:[1][4] Filter off the solid catalyst.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel).

Critical Control Point: Do not overheat (>100°C) for prolonged periods, as this may degrade the ester group or cause polymerization of the propargyl alcohol.

Protocol B: Synthesis of Solvent-Soluble Azo Dyes

Target Audience: Pigment Chemists[1]

Reagents:

  • Aniline derivative (e.g., 4-Nitroaniline) (1.0 eq)[1]

  • This compound (1.0 eq)[1]

  • Sodium Nitrite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Hydrochloric Acid (HCl)

  • Buffer: Sodium Acetate[1]

  • Solvent: Ethanol/Water mixture[1]

Step-by-Step Methodology:

Phase 1: Diazotization

  • Dissolve 10 mmol of 4-nitroaniline in 15 mL of 6M HCl. Cool to 0–5°C in an ice bath.

  • Dropwise add a solution of

    
     (10.5 mmol in 5 mL water), maintaining temperature < 5°C.
    
  • Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly).[1] Destroy excess nitrous acid with a pinch of sulfamic acid or urea.

Phase 2: Coupling

  • Coupler Preparation: Dissolve 10 mmol of this compound in 40 mL of Ethanol/THF (1:1).

    • Note: Unlike simple phenols, this ester is hydrophobic.[1] Do not use pure water.

    • Crucial: Do NOT use strong NaOH to dissolve the coupler, as it will hydrolyze the ethyl ester to the acid.

  • Buffering: Add saturated Sodium Acetate solution to the coupler mixture until the apparent pH is roughly 5–6.

  • Reaction: Slowly add the cold diazonium salt solution to the coupler solution over 20 minutes, keeping the temperature < 10°C.

  • Observation: A deeply colored precipitate (Red/Orange) will form immediately.

  • Finishing: Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Isolation: Pour into 200 mL of ice water. Filter the precipitate.[5] Wash extensively with water, then with a small amount of cold ethanol.

AzoWorkflow Start Start: Aniline Derivative Diazo Diazotization (HCl + NaNO2, <5°C) Start->Diazo Coupling Coupling Reaction (Mix Diazo + Coupler) Diazo->Coupling CouplerPrep Coupler Prep Dissolve Naphthoate in EtOH/THF Decision Check pH Strategy CouplerPrep->Decision Risk High pH (NaOH) RISK: Ester Hydrolysis Decision->Risk Avoid Safe Buffered (NaOAc) Maintains Ester Decision->Safe Select Safe->Coupling Filter Filtration & Wash Coupling->Filter

Figure 2: Workflow for Azo Coupling emphasizing the critical pH control to prevent ester hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Naphthopyran) Incomplete condensation due to steric bulk of Phenyl group.[1]Increase catalyst load (p-TSA) or switch to higher boiling solvent (Xylene) with rigorous water removal.[1]
Ester Hydrolysis (Azo) pH too high during coupling.Use Pyridine or Sodium Acetate buffer. Avoid NaOH/KOH.
Oiling out (Azo) Coupler insolubility in water.Increase Ethanol/THF ratio in the coupling media. Ensure the diazo solution is added to the coupler.
Impurity Spots (TLC) Self-coupling or decomposition.[1]Ensure Diazo salt is kept cold (<5°C) and used immediately.

References

  • Preparation of Naphthopyran Photochromic Dyes

    • Patent: Kim, J. H., et al. "Method for preparing naphthopyrane-based photochromic dye."[1] KR100649959B1.

    • Context: Describes the use of amino-naphthol esters in condens
  • General Naphthol Coupling Chemistry

    • Source: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1]

    • Relevance: Foundational mechanisms for diazo coupling
  • Compound Data & Safety

    • PubChem CID 11659321: this compound.[1] National Center for Biotechnology Information.

  • Propargyl Alcohol Condensation Protocols

    • Article: Gabbutt, C. D., et al. "Naphthopyrans."[1] European Journal of Organic Chemistry.

    • Relevance: Standard conditions for acid-catalyzed synthesis of chromenes from naphthols.[1]

Sources

Fluorescence spectroscopy of 4-hydroxy-1-phenyl-2-naphthoate esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Fluorescence Spectroscopy of 4-Hydroxy-1-Phenyl-2-Naphthoate Esters

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and detailed photophysical characterization of 4-hydroxy-1-phenyl-2-naphthoate esters. These compounds represent a class of fluorophores with significant potential in biomedical research and drug development, owing to their sensitivity to the microenvironment and the possibility of exhibiting unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). We present detailed, field-proven protocols for their synthesis, the acquisition of steady-state fluorescence and absorbance spectra, the determination of fluorescence quantum yields, and the investigation of solvent and quencher effects. The causality behind experimental choices is explained to provide researchers with a deep understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique fluorescent properties of these and similar molecular scaffolds.

Introduction and Scientific Context

4-Hydroxy-1-phenyl-2-naphthoate esters are aromatic compounds built on a naphthalene core. The strategic placement of a hydroxyl group ortho to the ester carbonyl functionality creates an intramolecular hydrogen bond. This structural motif is the cornerstone of their interesting photophysical behavior. Upon photoexcitation, the acidity of the phenolic proton increases dramatically, potentially leading to an ultrafast transfer of the proton to the carbonyl oxygen.[1] This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in the formation of a transient keto-tautomer with a distinct electronic structure.[2]

The relaxation of this excited keto-tautomer back to the ground state often produces a fluorescence emission that is significantly red-shifted from the normal emission of the starting enol-form. This results in an unusually large Stokes shift (the separation between the absorption and emission maxima), which is highly desirable for fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios.[3] Furthermore, the fluorescence properties of these esters are often highly sensitive to the polarity and hydrogen-bonding capability of their environment, making them excellent candidates for use as molecular probes.[4] In drug development, such probes can be used to study drug-target interactions, monitor enzymatic activity, and visualize cellular microenvironments.[5][6]

This guide provides the foundational protocols to synthesize and thoroughly characterize these fluorophores, enabling researchers to unlock their full potential.

Foundational Principles and Molecular Logic

Before proceeding to experimental protocols, it is crucial to understand the underlying photophysical processes.

2.1. The Jablonski Diagram: A Molecule's Journey Fluorescence originates from a series of photophysical events that occur on a femtosecond to nanosecond timescale. The Jablonski diagram provides a conceptual map of this journey.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Internal Conversion (ps-ns) S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0->S0_v0 Phosphorescence (μs-s)

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

2.2. The ESIPT Pathway For 4-hydroxy-1-phenyl-2-naphthoate esters, the excited-state landscape is more complex. The presence of the intramolecular hydrogen bond opens up the ESIPT channel, which is a primary driver of their unique fluorescence characteristics. Molecules that are aromatic in the ground state can become antiaromatic in their first excited state, providing a strong driving force for a structural change like proton transfer to relieve this antiaromaticity.[7][8]

ESIPT_Pathway GS_Enol Ground State Enol (E) ES_Enol Excited State Enol (E*) GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Normal Emission ES_Keto Excited State Keto (K*) (Proton Transferred) ES_Enol->ES_Keto ESIPT (fs-ps) GS_Keto Ground State Keto (K) ES_Keto->GS_Keto Keto Emission (hν') GS_Keto->GS_Enol Tautomerization

Caption: The four-level photocycle of an ESIPT-capable fluorophore.

Synthesis and Characterization Protocols

3.1. General Synthesis of Phenyl 4-hydroxy-1-phenyl-2-naphthoate

This protocol describes a general method for the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid. While various methods exist, direct esterification using a borate-sulfuric acid catalyst is an effective approach.[9] An alternative approach involves the reaction of 1-naphthol with phenyl chloroformate.[10]

Synthesis_Workflow start Reactants: 4-hydroxy-1-phenyl-2-naphthoic acid Phenol Catalyst (Boric/Sulfuric Acid) reaction Heat at Reflux in Solvent (e.g., Toluene) (Azeotropic removal of water) start->reaction workup Aqueous Workup (Wash with base to remove unreacted acid) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product: Phenyl 4-hydroxy-1-phenyl-2-naphthoate purify->product

Caption: General workflow for the synthesis of the target ester.

Protocol 1: Ester Synthesis

  • Materials : 4-hydroxy-1-phenyl-2-naphthoic acid, phenol, boric acid, concentrated sulfuric acid, toluene, sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel.

  • Equipment : Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, column chromatography setup.

  • Procedure :

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxy-1-phenyl-2-naphthoic acid (1.0 eq), phenol (1.2 eq), and toluene.

    • Add a catalytic amount of boric acid (0.05 eq) and concentrated sulfuric acid (1-2 drops).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Rationale : The Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water, a byproduct of the esterification.[9] The basic wash with sodium bicarbonate removes any unreacted carboxylic acid, simplifying purification.

3.2. Fluorescence Spectroscopy Protocols

Protocol 2: Sample Preparation and Basic Spectral Acquisition

  • Objective : To prepare samples and acquire standard UV-Vis absorption and fluorescence emission spectra.

  • Materials : Synthesized naphthoate ester, spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO), 1 cm path length quartz cuvettes (one for absorption, one four-sided polished for fluorescence).

  • Equipment : UV-Vis spectrophotometer, spectrofluorometer.

  • Procedure :

    • Stock Solution : Prepare a concentrated stock solution (e.g., 1 mM) of the naphthoate ester in a suitable solvent like dichloromethane or acetonitrile.

    • Working Solutions : Prepare a series of dilutions from the stock solution in the desired solvent. For absorption, a typical concentration is ~10 µM. For fluorescence, the concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1.[11]

    • Solvent Blank : First, record the absorption and emission spectra of the pure solvent to be used as a blank.

    • Absorption Spectrum : Record the UV-Vis spectrum of the sample. Identify the wavelength of maximum absorption (λ_abs).

    • Emission Spectrum : Set the excitation wavelength on the spectrofluorometer to the determined λ_abs. Record the emission spectrum over a suitable range, ensuring to capture the entire emission band. Identify the wavelength of maximum emission (λ_em).[12]

  • Rationale : Keeping the absorbance below 0.1 for fluorescence measurements is crucial to avoid the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to distorted spectra and inaccurate intensity readings.[11]

Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φ_F)

  • Objective : To quantify the efficiency of the fluorescence process relative to a known standard. The comparative method is most common and reliable.[11][13]

  • Materials : Sample solution, a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546; or anthracene in ethanol, Φ_F = 0.27), spectroscopic grade solvents.

  • Equipment : UV-Vis spectrophotometer, spectrofluorometer.

  • Procedure :

    • Prepare a solution of your sample and a solution of the standard in the same solvent (or solvents with very similar refractive indices).

    • Adjust the concentrations of both the sample and the standard so their absorbance values at the chosen excitation wavelength are identical and below 0.1.

    • Using the exact same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for both the standard and the sample.

    • Integrate the area under the emission curves for both the standard (A_std) and the sample (A_x).

    • Calculate the quantum yield of the sample (Φ_x) using the following equation:[11] Φ_x = Φ_std * (A_x / A_std) * (η_x² / η_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • A_x and A_std are the integrated fluorescence intensities.

      • η_x and η_std are the refractive indices of the sample and standard solutions, respectively (this term can be omitted if the same solvent is used).

  • Rationale : By ensuring identical absorbance at the excitation wavelength, we ensure that both solutions are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities directly relates to the ratio of their quantum efficiencies.[11]

Protocol 4: Investigating Solvatochromism

  • Objective : To study the effect of solvent polarity on the absorption and emission spectra.

  • Procedure :

    • Prepare solutions of the naphthoate ester with identical concentrations (ensuring absorbance < 0.1) in a range of solvents with varying polarities (e.g., cyclohexane, toluene, ethyl acetate, THF, dichloromethane, acetonitrile, ethanol, DMSO).

    • For each solution, record the absorption and emission spectra as described in Protocol 2.

    • Tabulate the λ_abs, λ_em, and calculate the Stokes shift (in nm and cm⁻¹) for each solvent.

    • Optionally, plot the Stokes shift against a solvent polarity parameter (e.g., the Lippert-Mataga parameter) to quantify the relationship.[4][14]

  • Rationale : Changes in solvent polarity can stabilize the ground and excited states of a fluorophore differently.[4] A larger dipole moment in the excited state often leads to greater stabilization by polar solvents, resulting in a red-shift (bathochromic shift) in the emission spectrum. This sensitivity is a key characteristic of a molecular probe.[15]

Data Interpretation and Expected Results

The photophysical properties of a hypothetical 4-hydroxy-1-phenyl-2-naphthoate ester are summarized below to illustrate typical results.

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (Relative)
Cyclohexane0.235042050870.15
Toluene2.435243558300.18
Dichloromethane3.1355530108570.45
Acetonitrile5.8358550114170.52
Ethanol4.3360565118480.35
DMSO7.2362580125150.61

Analysis of the Data Table:

  • Solvatochromism : A significant red-shift in the emission maximum (λ_em) is observed with increasing solvent polarity, while the absorption maximum (λ_abs) is less affected. This indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of molecules undergoing intramolecular charge transfer or ESIPT.[14]

  • Stokes Shift : The dramatic increase in the Stokes shift in polar solvents (from ~5,000 cm⁻¹ to >12,000 cm⁻¹) is strong evidence for the ESIPT mechanism. The non-polar environment may favor the "normal" enol emission, while polar and protic solvents stabilize the charge-separated keto tautomer formed after proton transfer, leading to the highly red-shifted emission.[2]

  • Quantum Yield (Φ_F) : The quantum yield generally increases with solvent polarity, suggesting that the ESIPT pathway is highly emissive. However, in protic solvents like ethanol, Φ_F may decrease due to intermolecular hydrogen bonding with the solvent, which can provide a non-radiative decay pathway.[16][17]

Troubleshooting Common Issues

IssuePossible CauseSolution
Low or No Fluorescence Signal 1. Quenching from dissolved oxygen.[18]2. Aggregation at high concentrations.3. Sample degradation (photobleaching).1. Degas the solvent by sparging with N₂ or Ar.[18]2. Perform a concentration titration to find the optimal range.3. Minimize light exposure; use fresh samples.
Inconsistent Quantum Yields 1. Inner filter effect (absorbance > 0.1).2. Mismatched instrument settings.3. Impure solvent or standard.1. Dilute samples to ensure A < 0.1 at λ_ex.[11]2. Ensure slit widths and λ_ex are identical for sample and standard.3. Use spectroscopic grade solvents and a reliable standard.
Distorted Emission Spectrum 1. Raman scattering from the solvent.2. Excitation light bleed-through (Rayleigh scattering).1. Subtract a solvent-only blank spectrum.2. Choose an excitation wavelength further from the emission band; use appropriate emission filters if available.

Applications in Drug Discovery and Development

The unique photophysical properties of 4-hydroxy-1-phenyl-2-naphthoate esters make them valuable tools in biomedical research:

  • Environmental Probes : Their sensitivity to polarity and hydrogen bonding allows them to probe the microenvironment of protein binding sites or cellular membranes. A shift in emission color or intensity can signal a binding event.[5]

  • Enzyme Assays : The ester linkage can be designed to be a substrate for specific enzymes, such as esterases or lipases. Cleavage of the ester would release the 4-hydroxy-1-phenyl-naphthoic acid, causing a distinct change in fluorescence, enabling a continuous, real-time assay.[19][20]

  • Cellular Imaging : The large Stokes shift is highly beneficial for fluorescence microscopy, reducing background signal and improving image contrast. Their tunable properties could allow for the design of probes that localize to specific organelles.[21]

Conclusion

4-hydroxy-1-phenyl-2-naphthoate esters are a promising class of fluorophores whose utility is rooted in their fundamental photophysical properties, particularly their propensity for Excited-State Intramolecular Proton Transfer. By understanding the principles behind their behavior and applying rigorous, validated protocols for their synthesis and characterization, researchers can effectively develop and deploy these molecules as sophisticated tools for answering complex biological questions and accelerating the drug discovery process.

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  • SIELC Technologies. (2018). Phenyl 4-chloro-1-hydroxy-2-naphthoate. Retrieved from [Link]

  • Singh, P., et al. (2026). Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review.
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  • Liang, X. R., et al. (2012). [Synthesis and theoretical study on fluorescence property of 4-(2-hydroxybenzylideneamino) phenyl ethanone schiff base]. Guang pu xue yu guang pu fen xi, 32(10), 2739-2743.

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Application Note & Protocols: Strategic Synthesis of High-Affinity P2Y14 Receptor Antagonists from Naphthoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, has emerged as a significant therapeutic target for a spectrum of inflammatory and immune-mediated diseases, including asthma, neuropathic pain, and acute kidney injury.[1][2][3] Its activation on immune cells, such as neutrophils, triggers chemotaxis and other pro-inflammatory responses.[4][5][6] Consequently, the development of potent and selective P2Y14 antagonists is a key objective in modern drug discovery. This guide details the rationale and methodology for the synthesis of a leading class of P2Y14 antagonists based on the 2-naphthoic acid scaffold, exemplified by the potent antagonist PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalene-carboxylic acid).[7][8][9] We provide a comprehensive overview of the synthetic strategy, detailed step-by-step protocols for synthesis and purification, and robust methodologies for pharmacological validation.

Introduction: The P2Y14 Receptor as a Therapeutic Target

The P2Y14 receptor is a Gi-coupled receptor activated by extracellular UDP-sugars, which are released from cells during stress, damage, or inflammation.[4][10][11] Upon agonist binding, the receptor undergoes a conformational change, allowing it to interact with and activate the heterotrimeric Gi protein. This activation leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][11] This signaling cascade modulates crucial immune functions, making the P2Y14 receptor a compelling target for anti-inflammatory therapies.[12][13][14] The development of small molecule antagonists that can block this pathway offers a promising strategy for treating diseases where P2Y14-mediated inflammation is a key driver.[1][15][16]

P2Y14_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gi Protein (αβγ) P2Y14R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP UDPG UDP-Glucose (Agonist) UDPG->P2Y14R Antagonist Naphthoate Antagonist (e.g., PPTN) Antagonist->P2Y14R Blockade ATP ATP ATP->AC Response ↓ Pro-inflammatory Response (e.g., Chemotaxis) cAMP->Response Modulation

Caption: P2Y14 Receptor Signaling Pathway and Antagonist Action.

The Naphthoate Scaffold: A Privileged Structure for P2Y14 Antagonism

High-throughput screening and subsequent medicinal chemistry efforts identified the 4,7-disubstituted 2-naphthoic acid core as a highly effective scaffold for P2Y14 antagonism.[17][18] This chemical class is exemplified by PPTN, a potent and selective antagonist with nanomolar affinity for the receptor.[8][19] The structure-activity relationship (SAR) of this series highlights the importance of specific substitutions:

  • 2-Carboxylic Acid: Essential for activity, likely forming a key interaction with the receptor.

  • 4-Position Phenyl-Piperidine: The piperidine moiety is often directed towards the extracellular space and can be modified for attaching probes or improving pharmacokinetic properties without losing high affinity.[7][20][21][22]

  • 7-Position Aryl Group: A group like the 4-(trifluoromethyl)phenyl moiety significantly contributes to the compound's potency.

The zwitterionic nature of compounds like PPTN can present challenges for oral bioavailability.[1][23] Therefore, current research focuses on developing prodrugs or creating bioisosteric replacements for the piperidine group to enhance drug-like properties.[1][22][23]

General Synthetic Strategy

The synthesis of 4,7-disubstituted 2-naphthoic acid antagonists typically follows a convergent approach. The core naphthoate structure is assembled through sequential cross-coupling reactions, most commonly Suzuki couplings, which allow for the precise installation of the required aryl substituents at the 4- and 7-positions.

Caption: General Synthetic Workflow for Naphthoate Antagonists.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) in a fume hood.

Protocol 1: Synthesis of a Key Intermediate via Suzuki Coupling

This protocol describes the synthesis of a 4-bromo-7-aryl-2-naphthoate intermediate, a crucial precursor for the final compound.

Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming C-C bonds between an aryl halide and an organoboron compound. Its high functional group tolerance makes it a cornerstone of modern pharmaceutical synthesis.

Reagent/MaterialPurpose
Methyl 4,7-dibromo-2-naphthoateStarting Material
4-(Trifluoromethyl)phenylboronic acidArylating Agent
Pd(PPh₃)₄ (Tetrakis)Palladium Catalyst
2M Sodium Carbonate (aq)Base
Toluene/EthanolSolvent System
Argon or NitrogenInert Atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add methyl 4,7-dibromo-2-naphthoate (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and ethanol in a 3:1 ratio to the flask.

  • Add degassed 2M aqueous sodium carbonate (2.5 eq).

  • Heat the reaction mixture to 85°C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired methyl 4-bromo-7-(4-(trifluoromethyl)phenyl)-2-naphthoate.

Protocol 2: Final Assembly and Deprotection

This protocol details the second Suzuki coupling to install the piperidine-containing moiety, followed by deprotection to yield the final active compound.

Rationale: A second Suzuki coupling introduces the final piece of the pharmacophore. The piperidine nitrogen is protected with a Boc group to prevent side reactions, and the carboxylic acid is masked as a methyl ester. These protecting groups are stable to the coupling conditions and can be removed in the final steps.

Reagent/MaterialPurpose
Methyl 4-bromo-7-(4-(...))naphthoateIntermediate from Protocol 1
tert-butyl 4-(4-(4,4,5,5-...))phenylpiperidine-1-carboxylateBoronic Ester Coupling Partner
Pd(dppf)Cl₂Palladium Catalyst
Potassium Phosphate (K₃PO₄)Base
Dioxane/WaterSolvent System
Lithium Hydroxide (LiOH)Saponification Agent
Trifluoroacetic Acid (TFA)Boc Deprotection Agent

Procedure:

  • Combine the intermediate from Protocol 1 (1.0 eq), the piperidine-phenyl boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₃PO₄ (3.0 eq) in a flask.

  • Evacuate and backfill with an inert gas.

  • Add degassed dioxane and water (4:1 ratio).

  • Heat the mixture to 90°C and stir for 16-24 hours, monitoring by LC-MS.

  • After cooling, work up the reaction as described in Protocol 1, Step 7-8.

  • Purify the crude product (the fully protected antagonist) by flash chromatography.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature until the ester is fully consumed (monitor by LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate. Dry and concentrate to yield the Boc-protected carboxylic acid.

  • Boc Deprotection: Dissolve the Boc-protected acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by reverse-phase HPLC to yield the final antagonist (e.g., PPTN) as a TFA salt.

Pharmacological Evaluation Protocols

Validating the biological activity of the synthesized compounds is a critical step. The following protocols outline standard assays for determining antagonist affinity and functional activity at the P2Y14 receptor.

Protocol 3: Fluorescent Antagonist Binding Assay

Rationale: This assay directly measures the ability of the synthesized compound to displace a known high-affinity fluorescent antagonist from the receptor, allowing for the determination of the compound's binding affinity (Ki).[20][24] It avoids the use of radioactivity and is well-suited for high-throughput screening.

Procedure:

  • Cell Culture: Use a stable cell line expressing the human P2Y14 receptor (e.g., CHO or HEK293 cells). Culture cells to ~80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Plate Setup: In a 96-well plate, add the cell suspension.

  • Add serial dilutions of the synthesized antagonist.

  • Add a fixed concentration of a known P2Y14 fluorescent antagonist (e.g., an Alexa Fluor 488 conjugate of PPTN).[20][21]

  • Incubate the plate at room temperature in the dark for 1-2 hours to reach equilibrium.

  • Data Acquisition: Analyze the plate using a flow cytometer. Measure the mean fluorescence intensity of the cell population in each well.

  • Data Analysis: Plot the fluorescence intensity against the log concentration of the synthesized compound. Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.

Protocol 4: Functional Antagonism via cAMP Accumulation Assay

Rationale: Since P2Y14 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase and lowers intracellular cAMP levels. This assay measures an antagonist's ability to block the agonist-induced decrease in cAMP.[19][25]

Procedure:

  • Cell Culture: Plate P2Y14-expressing cells in a multi-well plate and grow overnight.

  • Assay: a. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.[25] b. Add serial dilutions of the synthesized antagonist and incubate for 15-30 minutes. c. Stimulate the cells with a cocktail of Forskolin (to raise basal cAMP levels) and a fixed concentration of a P2Y14 agonist (e.g., UDP-glucose).[19][25] d. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, ELISA, or LANCE-based assays).

  • Data Analysis: The antagonist's effect is seen as a reversal of the UDP-glucose-induced inhibition of forskolin-stimulated cAMP accumulation. Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value.

Caption: Workflow for Pharmacological Characterization.

Data Summary and Interpretation

The data obtained from these assays allow for a quantitative comparison of newly synthesized compounds. Potency is typically reported as the IC50 or Ki value.

CompoundhP2Y14R Ki (nM)mP2Y14R Ki (nM)Functional Antagonism IC50 (nM)
PPTN (Lead Compound) ~0.3 - 4.0[19][24]~3.9[24]~8.0[18]
N-Acetyl PPTN ~1.3[24]~1.7[24]Potent in vivo activity[15][24]
Triazole Analogs 3.7 - 31.7[19][23]Variable[23]Active[23]
Your CompoundTBDTBDTBD

Interpretation: A successful antagonist will exhibit low nanomolar potency in both binding and functional assays. Comparing activity at human (hP2Y14R) and mouse (mP2Y14R) orthologs is crucial for translating findings to preclinical animal models.[24] Discrepancies between binding affinity and functional potency may suggest different mechanisms of action (e.g., allosteric modulation) or assay-specific artifacts.

References

  • Scrivens M, Lobb PM, et al. (2011). Signalling and pharmacological properties of the P2Y14 receptor. Purinergic Signalling.

  • National Institutes of Health (NIH) Technology Transfer. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain.

  • Kiselev E, Barrett MO, et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y(14) Receptor Antagonist Molecular Probes. ResearchGate.

  • Kiselev E, Barrett MO, et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology.

  • National Institutes of Health (NIH). Targeting UDP-glucose and P2Y14 receptor interaction for therapeutic modulation of inflammatory lung diseases.

  • Ebone R, Farias B, et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. PubMed.

  • BenchChem. (2025). A Comparative Guide to P2Y14 Receptor Antagonists: Benchmarking 4-Ethoxy-2-naphthoic Acid Derivatives. BenchChem.

  • Ebone R, Farias B, et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. ResearchGate.

  • Kiselev E, Barrett MO, et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y 14 Receptor Antagonist Molecular Probes. Carolina Digital Repository.

  • Fricks IP, Carter RL, et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology.

  • Google Patents. (2005). WO2007020935A1 - Therapeutic agent for pain comprising p2y12 receptor and/or p2y14 receptor blocker.

  • von Kügelgen I, Hoffmann K, et al. (2024). Pharmacological characterization of P2Y receptor subtypes – an update. Purinergic Signalling.

  • Kiselev E, Barrett MO, et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Publications.

  • Google Patents. (2019). WO2020214510A1 - Pharmaceutical formulations containing p2y14 antagonists.

  • MTEC. (2026). Heterocyclic P2Y14 receptor antagonists | US-11584736-B2.

  • Gnad T, Scheibler S, et al. (2021). Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis. JCI Insight.

  • Stachon P, Heidenreich D, et al. (2021). Control of Macrophage Inflammation by P2Y Purinergic Receptors. MDPI.

  • National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). Triazole Derivatives of 4,7-disubstituted 2 naphthoic acid (PPTN) as P2Y14 Receptor Antagonists. NIDDK.NIH.gov.

  • Kiselev E, Barrett MO, et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. PMC.

  • Google Patents. (2019). US20220202799A1 - Pharmaceutical formulations containing p2y14 antagonists.

  • Jung YH, Salmaso V, et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science.

  • Salmaso V, Jung YH, et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters.

  • Gauthier JY, St-Denis Y, et al. (2011). The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14. R Discovery.

  • Leal L, Faria B, et al. (2021). P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo-inflammation. PMC.

  • Federal Register. (2021). Prospective Grant of an Exclusive Patent License: P2Y14 Receptor Antagonists To Treat Kidney and Lung Inflammation.

  • Hamel M, Henault M, et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. PubMed.

  • Tian S, Yuan S, et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PMC.

  • Gauthier JY, St-Denis Y, et al. (2025). The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y(14). ResearchGate.

  • Jung YH, Phung NB, et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. PMC.

  • Hamel M, Henault M, et al. (2011). development of a p2y14 radioligand binding assay. (A) saturation... ResearchGate.

  • Salmaso V, Jung YH, et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. PMC.

  • Barrett MO, Sesma JI, et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology.

  • Jung YH, Phung NB, et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science.

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Application Notes & Protocols: Unraveling Excited-State Intramolecular Proton Transfer (ESIPT) in Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that offers a powerful toolkit for designing advanced molecular systems. Molecules capable of ESIPT undergo an ultrafast, reversible photo-tautomerization, leading to unique fluorescent properties, most notably a large Stokes shift.[1][2] This characteristic—the significant separation between absorption and emission wavelengths—is highly desirable in applications ranging from bio-imaging to materials science, as it minimizes self-absorption and background interference.[3][4] Naphthalene-based scaffolds, particularly hydroxyl-substituted derivatives (naphthols), provide a robust and tunable platform for engineering novel ESIPT-based fluorophores.[5][6][7] Their rigid structure and rich photophysical properties make them ideal candidates for developing sensitive fluorescent probes, molecular switches, and even solid-state emitters.[1][8] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding coupled with actionable, field-proven protocols for the characterization of ESIPT in naphthol-based systems. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and insightful data.

The Fundamental Mechanism of ESIPT in Naphthol Scaffolds

At its core, ESIPT is an ultrafast, four-level photochemical cycle that occurs in specific molecules possessing both a proton-donating group (e.g., hydroxyl, -OH) and a proton-accepting group (e.g., imine nitrogen, -C=N-) in close spatial proximity, facilitated by a pre-existing intramolecular hydrogen bond.[1] Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase significantly, triggering a near-instantaneous transfer of the proton.[2]

This process can be visualized as a transition between two tautomeric forms: the Enol (E) form, which exists in the ground state, and a Keto (K) tautomer, which is formed in the excited state.

  • Step 1: Absorption (E → E): The ground-state Enol form absorbs a photon, promoting it to an excited singlet state (S1), denoted as E.

  • Step 2: ESIPT (E* → K): In the excited state, an ultrafast intramolecular proton transfer occurs (often on the femtosecond to picosecond timescale), converting the excited Enol (E) into an excited Keto tautomer (K*).[9][10]

  • Step 3: Emission (K* → K): The excited Keto form (K) relaxes to its ground state (K) by emitting a photon. Because the K state is significantly lower in energy than the E* state, this fluorescence is substantially red-shifted, resulting in a large Stokes shift.[1][6] A weaker, higher-energy emission from the E* form may also be observed, leading to dual fluorescence.[1]

  • Step 4: Ground-State Reverse Transfer (K → E): The ground-state Keto form is typically unstable and rapidly reverts to the more stable ground-state Enol form, completing the cycle.[1]

ESIPT_Photocycle Figure 1: The ESIPT Four-Level Photocycle cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) S0_E Enol (E) S0_K Keto (K) S1_E Enol* (E) S0_E->S1_E Absorption (hν) S0_K->S0_E Reverse PT S1_E->S0_E Fluorescence (minor) S1_K Keto (K*) S1_E->S1_K ESIPT (k_ESIPT) S1_K->S0_K Fluorescence (hν')

Caption: Figure 1: The ESIPT Four-Level Photocycle.

Experimental Characterization: A Multi-faceted Approach

No single technique can fully elucidate an ESIPT mechanism. A synergistic combination of steady-state and time-resolved spectroscopy, often complemented by computational chemistry, is required for a comprehensive understanding.

Steady-State Spectroscopy: The First Line of Evidence

Steady-state measurements provide the initial, crucial evidence for ESIPT. They are relatively simple to perform and reveal the most prominent photophysical characteristics.

Key Observations:

  • Large Stokes Shift: The most telling sign of an efficient ESIPT process is a significant separation between the main absorption peak (Enol form) and the emission peak (Keto form).

  • Dual Emission: In some cases, especially in polar or hydrogen-bonding solvents that can disrupt the intramolecular hydrogen bond, a residual, higher-energy emission from the Enol* species may be observed alongside the dominant Keto* emission.[1]

  • Solvatochromism: The photophysical properties of ESIPT molecules are often sensitive to the solvent environment.[1][6] Studying absorption and emission in a range of solvents with varying polarity can provide insights into the changes in dipole moment upon excitation and the stability of the different tautomeric forms.[7]

Table 1: Example Photophysical Data for a Hypothetical Naphthol Derivative

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ)
Hexane 395 550 7850 0.45
Toluene 398 562 7980 0.41
Dichloromethane 405 580 8100 0.25

| Acetonitrile | 408 | 595 | 8450 | 0.15 |

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

Objective: To obtain the primary absorption and emission spectra of a naphthol derivative and calculate its Stokes shift and fluorescence quantum yield.

Materials:

  • Naphthol derivative of interest

  • Spectroscopic grade solvents (e.g., Hexane, Toluene, DCM, Acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the naphthol derivative in a suitable solvent (e.g., 1 mM in DCM).

    • Prepare a series of dilute solutions for analysis. For absorption, aim for an absorbance maximum between 0.5 and 1.0. For fluorescence, prepare a solution with an absorbance maximum below 0.1 at the excitation wavelength to avoid inner-filter effects.

    • Prepare a solution of the quantum yield standard with an absorbance matching the sample at the chosen excitation wavelength.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the λₘₐₓ determined from the absorption spectrum.

    • Record the emission spectrum of the pure solvent to check for background fluorescence.

    • Record the emission spectrum of the sample, scanning from a wavelength ~10 nm above the excitation wavelength to the near-infrared region (e.g., 800 nm).

    • Identify the emission maximum (λₑₘ).

  • Quantum Yield (Φ) Calculation (Relative Method):

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical excitation conditions.

    • Measure the absorbance of both the sample and the standard at the excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Analysis:

    • Calculate the Stokes shift in nanometers (λₑₘ - λₐbs) and convert to wavenumbers (cm⁻¹) for a more accurate energy representation.

    • Repeat measurements in various solvents to assess solvatochromic effects.

Scientist's Note: The choice to keep absorbance below 0.1 for fluorescence measurements is critical. At higher concentrations, light emitted from molecules in the center of the cuvette can be re-absorbed by other molecules before it reaches the detector (the "inner-filter effect"), artificially distorting the emission spectrum and leading to an underestimation of the quantum yield.

Time-Resolved Spectroscopy: Unveiling the Dynamics

While steady-state methods confirm the presence of ESIPT, time-resolved techniques are essential to measure the rates of the underlying processes and directly observe the transient species.[8][9]

Protocol 2: Time-Resolved Fluorescence (TCSPC)

Objective: To measure the excited-state lifetime(s) of the naphthol derivative to distinguish between different emitting species (E* and K*).

Principle: Time-Correlated Single Photon Counting (TCSPC) measures the time delay between a laser excitation pulse and the detection of the first emitted photon. By repeating this process millions of time, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[11] An ESIPT system often exhibits multi-exponential decay kinetics, where different lifetime components can be attributed to the E* and K* states.[8][11]

Methodology:

  • Instrument Setup:

    • Use a pulsed laser source (e.g., a picosecond diode laser) with a wavelength suitable for exciting the sample's Enol form.

    • Set the emission monochromator to the peak wavelength of the K* emission.

    • Collect the Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength. The IRF represents the time profile of the laser pulse as seen by the detector.

  • Data Acquisition:

    • Use the same dilute sample as prepared for the quantum yield measurement (Abs < 0.1).

    • Acquire the fluorescence decay profile until a sufficient number of counts (e.g., 10,000) are collected in the peak channel.

  • Data Analysis:

    • Perform a deconvolution of the experimental decay curve with the measured IRF.

    • Fit the decay data to a multi-exponential model: I(t) = Σ Aᵢ * exp(-t/τᵢ), where τᵢ is the lifetime and Aᵢ is the amplitude of the i-th component.

    • The quality of the fit is assessed by the chi-squared (χ²) value (ideally close to 1.0) and a random distribution of weighted residuals.

    • A short lifetime component may be associated with the E* state (as it is depopulated by the fast ESIPT process), while a longer lifetime is typically characteristic of the K* tautomer's decay.[11]

Caption: Figure 2: Workflow for TCSPC data acquisition and analysis.

Protocol 3: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Objective: To directly observe the ultrafast formation of the K* tautomer and the decay of the E* state in real-time.

Principle: Transient Absorption is a pump-probe technique.[12] An ultrashort, intense "pump" pulse excites the sample. A second, weaker "probe" pulse, delayed in time relative to the pump, passes through the sample. The difference in the probe's absorption spectrum with and without the pump pulse (ΔA or ΔOD) is recorded. By varying the delay time, one can create a "movie" of the excited-state dynamics.[13][14]

Key Signatures in fs-TA for ESIPT:

  • Ground State Bleach (GSB): A negative signal (ΔA < 0) at the absorption wavelengths of the ground-state Enol, corresponding to its depopulation.

  • Excited State Absorption (ESA): A positive signal (ΔA > 0) from the excited E* and K* species absorbing the probe light to go to higher excited states (Sn).

  • Stimulated Emission (SE): A negative signal corresponding to the fluorescence of the E* or K* states.

  • Kinetics: The decay of the E* signals (ESA and/or SE) will be accompanied by a corresponding rise in the K* signals, and the time constant for this process is the direct measure of the ESIPT rate.[9]

Methodology:

  • Sample Preparation:

    • Prepare a solution with an absorbance of ~0.5-1.0 at the pump wavelength in a 1 or 2 mm path length cuvette.

    • The solution should be continuously stirred or flowed to ensure a fresh sample volume for each laser shot.

  • Instrument Setup:

    • The output of a femtosecond laser system (e.g., Ti:Sapphire) is split into two beams: the pump and the probe.

    • The pump beam is tuned to the absorption maximum of the Enol species.

    • The probe beam is converted into a white-light continuum (a broadband pulse) by focusing it into a suitable crystal (e.g., sapphire).

    • The probe beam is passed through a variable delay stage, allowing for precise control of the pump-probe delay time.

  • Data Acquisition:

    • Record transient absorption spectra at a series of delay times, from negative times (probe arrives before the pump) to several nanoseconds.

    • The result is a 3D data matrix of ΔA as a function of wavelength and time.

  • Data Analysis:

    • Perform global analysis on the entire data set. This method fits the data at all wavelengths and times simultaneously to a kinetic model, extracting the time constants and the spectra of the intermediate species (E* and K*).

    • The rise time of the K* tautomer's characteristic absorption band provides the most direct measurement of the ESIPT rate constant (k_ESIPT = 1/τ_rise).

Applications in Drug Development and Cellular Probing

The unique photophysical properties of ESIPT-based naphthol derivatives make them highly valuable tools for researchers in biology and pharmacology.[3][8]

  • Ratiometric Sensing: The dual-emission capability of some ESIPT probes allows for ratiometric sensing, where the ratio of the two emission intensities (I_Keto / I_Enol) changes in response to an analyte or environmental parameter.[8] This provides a built-in self-calibration, making the measurement more robust and reliable.

  • Biomarker Detection: Naphthol-based ESIPT scaffolds can be functionalized with specific recognition moieties to create "turn-on" or "turn-off" fluorescent probes for biologically important species like metal ions, reactive oxygen species, or enzymes.[3][15][16] The interaction with the analyte often perturbs the ESIPT process, leading to a dramatic change in the fluorescence signal.[17]

  • Cellular Imaging: The large Stokes shift is a major advantage in fluorescence microscopy, as it minimizes crosstalk between excitation and emission channels and reduces interference from cellular autofluorescence.[2] This allows for clearer, higher-contrast imaging of subcellular structures or processes.

  • Probing Microenvironments: The sensitivity of the ESIPT process to solvent polarity and hydrogen-bonding capacity can be exploited to map variations in the microenvironment within a cell or to monitor drug-receptor interactions.[8][15]

Application_Logic Probe ESIPT Probe (Naphthol Derivative) Binding Binding / Reaction Probe->Binding Analyte Target Analyte (e.g., Al³⁺, pH, ROS) Analyte->Binding ESIPT_On Efficient ESIPT (Large Stokes Shift) Binding->ESIPT_On Initial State ESIPT_Off ESIPT Perturbed (Enol Emission) Binding->ESIPT_Off Final State Signal Fluorescence Signal Change (Ratiometric, Turn-On/Off) ESIPT_On->Signal ESIPT_Off->Signal

Caption: Figure 3: Logic diagram for an ESIPT-based fluorescent sensor.

References

  • Time-resolved fluorescence spectroscopy for studying stepwise excited-state intramolecular double proton transfer | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Basarić, N., Došlić, N., Ivković, J., Wang, Y. H., Veljković, J., Mlinarić-Majerski, K., & Wan, P. (2013). Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols. The Journal of Organic Chemistry, 78(5), 2063–2073. [Link]

  • Nag, M., & Mishra, H. K. (2020). Tuning the photophysical properties of ESIPT active unsymmetrical azine dyes by the change in substituent and solvent. Journal of Molecular Structure, 1202, 127278. [Link]

  • Comparative studies of excited state intramolecular proton transfer (ESIPT) and azo-hydrazone tautomerism in naphthalene-based fluorescent acid azo dyes by computational study | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Basarić, N., Došlić, N., Ivković, J., Wang, Y. H., Veljković, J., Mlinarić-Majerski, K., & Wan, P. (2016). Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols and Naphthylphenols. The Journal of Organic Chemistry. Figshare. [Link]

  • Singh, A., Kumar, M., Kumar, S., & Chaudhary, R. P. (2024). Synthesis and Excited State Proton Transfer (ESPT) Studies of 2-(6-Substitutedbenzo[d]Thiazol-2-Yl)Naphthalen-1-Ol Derivatives. Journal of Fluorescence. [Link]

  • Chen, Y.-F., Li, C.-Y., Lu, Y.-C., Diau, E. W.-G., & Chen, Y.-C. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry B, 126(51), 10834–10843. [Link]

  • Singh, A., Kumar, M., Kumar, S., & Chaudhary, R. P. (2024). Synthesis and Excited State Proton Transfer (ESPT) Studies of 2-(6-Substitutedbenzo[d]Thiazol-2-Yl)Naphthalen-1-Ol Derivatives. ResearchGate. [Link]

  • Liu, Y., & Cui, G. (2024). Mechanistic Insights into the Excited-State Intramolecular Proton Transfer (ESIPT) Process of 2-(2-Aminophenyl)naphthalene. The Journal of Physical Chemistry A, 128(21), 4381–4388. [Link]

  • Poizat, O., Aloïse, S., Sliwa, M., Buntinx, G., Shilova, E., & Moustrou, C. (2009). Transient absorption studies of the photochromic behavior of 3H-naphtho[2,1-b]pyran linked to a p-nitroaniline group. New Journal of Chemistry, 33(6), 1427. [Link]

  • Chen, C.-H., & Chiu, C.-F. (2022). Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. ACS Omega, 7(51), 48118–48125. [Link]

  • Klymchenko, A. S., & Demchenko, A. P. (2002). Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis. Photochemistry and Photobiology, 76(5), 467-472. [Link]

  • Gu, H., Wang, W., Wu, W., Wang, M., Liu, Y., Jiao, Y., Wang, F., Wang, F., & Chen, X. (2023). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, 59(72), 10817–10834. [Link]

  • Jamaludin, A., Aenal, M., Wiani, H. I., Achmad, Z., & Tatang, H. A. (2022). Synthesis and ESIPT Phenomena of A New -Naphthol Derivative, An Experimental and In Silico Study. ResearchGate. [Link]

  • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics, 14(25), 8803–8817. [Link]

  • (PDF) Photophysical properties of reactive ESIPT processes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Illustration of the various solvent effects for two ESIPT dyes solvated... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Chen, C.-H., & Chiu, C.-F. (2020). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 5(49), 31589-31599. [Link]

  • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Semantic Scholar. [Link]

  • Lee, S., & Courtney, T. L. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy. Chemical Communications. [Link]

  • Wang, X.-Y., Wang, Y., Zhang, J., & Cui, G. (2022). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. International Journal of Molecular Sciences, 23(4), 2154. [Link]

  • An, Y., Wang, Z., Li, Y., Wang, Y., Su, Z., & Zhao, C. (2020). An ESIPT based naphthalimide chemosensor for visualizing endogenous ONOO− in living cells. Organic & Biomolecular Chemistry, 18(28), 5341–5346. [Link]

  • Sharma, S., Singh, A., Kumar, M., Kumar, S., & Chaudhary, R. P. (2025). Exploring ESIPT Dynamics, Aggregation, and Sensing Applications in Novel Naphthalene-Based Aroylhydrazone Luminophores Functionalized with Electron Donating and Withdrawing Groups. The Journal of Physical Chemistry B. [Link]

  • How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ? (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • What is Transient Absorption? Pump Probe Spectroscopy. (2021, July 8). Edinburgh Instruments. [Link]

  • Mutai, T., Kim, D., & Shizu, K. (2019). Near infrared two-photon-excited and -emissive dyes based on a strapped excited-state intramolecular proton-transfer (ESIPT) scaffold. Scientific Reports, 9(1), 1-8. [Link]

  • Pandi, K., & Thangaraju, K. (2023). Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. RSC Advances, 13(37), 25955-25983. [Link]

  • Excited State Intramolecular Proton Transfer (ESIPT) from -NH2 to the Carbon Atom of a Naphthyl Ring | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Jamaludin, A. A., Aenal, M., Wiani, H. I., & Hidayat, A. T. (2023). New AIE+ESIPT β-Naphthol Azine-based Chemosensor of Cu2+ ions, An Experimental and In Silico Analysis. Trends in Sciences, 20(10), 6982. [Link]

  • New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]

  • Gualandi, A., & Cozzi, P. G. (2022). Transient absorption spectroscopy: a mechanistic tool for triplet sensitizers and their applications. Chemical Society Reviews, 51(2), 481–501. [Link]

  • Karmakar, A., Singh, V., Kumar, A., & Konar, S. (2020). Excited-state intramolecular proton transfer (ESIPT) active interwoven polycatenated coordination polymer for selective detection of Al3+ and Ag+ ions along with water detection in less polar solvents. Dalton Transactions, 49(2), 349–357. [Link]

  • Lee, M., & MacMillan, D. W. C. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Journal of the American Chemical Society, 142(9), 4165–4170. [Link]

Sources

Procedure for recrystallization of ethyl 4-hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization of Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Part 1: Introduction & Pre-Formulation Analysis

Context: this compound is a critical intermediate scaffold, particularly in the synthesis of indeno-fused naphthopyran-based photochromic dyes and arylnaphthalene lignan analogs. Its purity is paramount because trace impurities—specifically unreacted acetoxy precursors or colored oxidation byproducts from Stobbe condensations—can drastically quench the photochromic performance or biological activity of downstream products.

Compound Profile:

  • Chemical Structure: A naphthalene core substituted with a phenyl group at C1, an ethyl ester at C2, and a hydroxyl group at C4.

  • Solubility Characteristics:

    • High Solubility: Toluene, Chloroform, Ethyl Acetate, Hot Alcohols.[1]

    • Moderate/Low Solubility: Cold Methanol, Cold Ethanol.

    • Insoluble: Water, Hexanes.

  • Primary Impurities:

    • Ethyl 4-acetoxy-1-phenyl-2-naphthoate: The direct precursor (if synthesized via hydrolysis).

    • Reddish-brown oligomers: Common side products of the Stobbe condensation/cyclization steps.

Part 2: Detailed Recrystallization Protocol

Core Directive: This protocol utilizes a single-solvent system (Methanol) as the primary method, derived from process patents indicating the compound's tendency to crystallize directly from methanolic reaction mixtures. An alternative binary solvent system (Toluene/Heptane) is provided for stubborn colored impurities.

Method A: Methanol Recrystallization (Primary)

Best for: Removal of polar byproducts and unreacted acidic precursors.

Materials:

  • Crude this compound[1]

  • Solvent: Methanol (HPLC Grade)

  • Equipment: Reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

Step-by-Step Workflow:

  • Saturation:

    • Place the crude solid in a round-bottom flask.

    • Add Methanol (approx. 10–15 mL per gram of crude).[1]

    • Note: Do not add excess solvent initially.[1]

  • Dissolution:

    • Heat the mixture to reflux (approx. 65°C).

    • If the solid does not completely dissolve after 10 minutes of reflux, add additional Methanol in small aliquots (2–5 mL) until a clear solution is obtained.

    • Critical Check: If a small amount of dark, insoluble material remains, this is likely inorganic salt or polymerized char. Perform a hot filtration immediately through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow the solution to cool to room temperature (20–25°C) slowly over 1–2 hours. Do not use an ice bath yet. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Observation: White to off-white crystals should begin to form as the temperature drops below 40°C.

  • Maximizing Yield:

    • Once the mixture reaches room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to complete precipitation.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with cold Methanol (0°C). This removes the mother liquor containing the "reddish-brown" impurities.

    • Dry: Dry the solid in a vacuum oven at 40–50°C for 6 hours.

Method B: Toluene/Heptane (Alternative)

Best for: "Oiling out" issues or removal of non-polar impurities.

  • Dissolve the crude solid in the minimum amount of Toluene at 60–70°C.

  • Once dissolved, remove from heat.

  • Add Heptane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly.[1] The non-polar Heptane acts as an anti-solvent, forcing the naphthoate to crystallize while keeping oily impurities in solution.

Part 3: Characterization & Troubleshooting

Self-Validating Quality Control: After drying, the product must meet the following criteria to be considered "Process Ready."

ParameterSpecificationMethodLogic
Appearance White crystalline solidVisualColored tint indicates oxidation products.[1]
Solubility Clear solution in ChloroformVisualTurbidity implies inorganic salts/silica.
1H NMR No Acetyl peak (~2.3 ppm)NMR (CDCl3)Confirms complete hydrolysis of precursor.
TLC Single spot (Rf ~0.4 in Hex/EtOAc 3:1)Silica GelVerifies absence of baseline impurities.

Troubleshooting Guide:

  • Issue: Product "Oils Out" (Forms a liquid layer instead of crystals).

    • Cause: Cooling too fast or solvent is too polar.

    • Remedy: Re-heat to dissolve the oil.[1] Add a seed crystal of pure product. Cool extremely slowly (wrap flask in a towel). Alternatively, switch to Method B (Toluene/Heptane).

  • Issue: Persistent Color (Yellow/Brown).

    • Cause: Conjugated oligomers.

    • Remedy: Dissolve in hot Methanol, add Activated Carbon (5 wt%) , reflux for 15 mins, and hot filter. Then proceed with crystallization.

Part 4: Visualization (Workflow Diagram)

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Methanol (Reflux @ 65°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check HotFilter Hot Filtration (Remove Insolubles) Check->HotFilter No (Solids present) Cooling Slow Cooling to 25°C (Avoid Thermal Shock) Check->Cooling Yes HotFilter->Cooling IceBath Ice Bath (0-4°C) for 30 mins Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold MeOH Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry QC QC: NMR & Appearance Dry->QC

Caption: Logical workflow for the purification of this compound, emphasizing the critical decision point for hot filtration.

References

  • Kim, S. H., et al. (2011). Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof. KR Patent 101152431B1.

    • Citation Context: Describes the synthesis and purification (via Methanol reflux)
  • BLD Pharm. (n.d.). Product Safety and Properties: this compound (CAS 675125-42-5).[2]

    • Citation Context: Verifies CAS number and chemical identity.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Ethyl 4-hydroxy-1-phenyl-2-naphthoate in Liquid Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS 675125-42-5) is a versatile, sterically crowded naphthalene derivative serving as a critical functional intermediate in the synthesis of advanced liquid crystal (LC) materials. Unlike simple rod-like mesogens, this molecule features a "T-shaped" or bulky architecture due to the 1-phenyl substituent, which disrupts crystalline packing while maintaining high polarizability.

Its primary applications in Liquid Crystal technologies are threefold:

  • Photochromic Precursor: It is the foundational scaffold for indeno-fused naphthopyrans , the active switching elements in smart optical shutters and photo-responsive LC displays.

  • High-Birefringence (

    
    ) Dopant:  The naphthalene core contributes significantly to optical anisotropy.
    
  • Chiral Inducer (Atropisomerism): The steric clash between the 1-phenyl ring and the naphthalene core can induce helical twisting power in nematic hosts when suitably derivatized.

This guide provides a validated protocol for its synthesis, functionalization, and integration into LC host matrices.

Material Profile & Properties[1][2][3][4]

PropertySpecificationRelevance to LCs
Molecular Formula

High carbon content for organic compatibility.
Molecular Weight 292.33 g/mol Moderate weight allows good solubility in nematic hosts (e.g., 5CB, E7).
Core Structure 1-PhenylnaphthaleneProvides high refractive index anisotropy (

) and fluorescence.
Functional Groups 4-Hydroxy (-OH), 2-Ester (-COOEt)-OH: Site for mesogenic tail attachment (alkylation). -COOEt: Electron-withdrawing group; affects dipole moment (

).
Solubility Soluble in Toluene, THF, DCMCompatible with standard LC formulation solvents.
Absorption

nm
UV-active; suitable for photo-alignment or fluorescence excitation.[1]

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability of this specific isomer is often limited. The Stobbe Condensation route is the industry standard for generating 1-phenyl-2-naphthoate derivatives with high regioselectivity.

Reaction Scheme (Logic Flow)

SynthesisRoute cluster_legend Reaction Phase Benzaldehyde Benzaldehyde (Start) HalfEster Stobbe Half-Ester (Intermediate) Benzaldehyde->HalfEster 1. t-BuOK, Toluene 2. Acid Workup Succinate Diethyl Succinate Succinate->HalfEster 1. t-BuOK, Toluene 2. Acid Workup Acetoxy Ethyl 4-acetoxy- 1-phenyl-2-naphthoate HalfEster->Acetoxy NaOAc, Ac2O Cyclization (Reflux) Target Ethyl 4-hydroxy- 1-phenyl-2-naphthoate (Target) Acetoxy->Target HCl, Methanol Selective Hydrolysis Condensation Condensation Cyclization Cyclization Condensation->Cyclization Deprotection Deprotection Cyclization->Deprotection

Figure 1: Step-wise synthesis pathway via the Stobbe condensation method.

Step-by-Step Methodology
Stage 1: Stobbe Condensation
  • Reagents: Dissolve Benzaldehyde (1.0 eq) and Diethyl Succinate (1.2 eq) in dry Toluene.

  • Catalysis: Add Potassium tert-butoxide (1.1 eq) slowly at 0°C under

    
     atmosphere.
    
  • Reaction: Reflux for 4–6 hours. The solution will turn viscous/yellow.

  • Workup: Acidify with dilute HCl. Extract the organic layer.[1] The product is an oily half-ester (3-ethoxycarbonyl-4-phenyl-3-butenoic acid).

Stage 2: Cyclization (Ring Closure)
  • Reagents: Mix the crude half-ester with Sodium Acetate (anhydrous) and Acetic Anhydride.

  • Conditions: Reflux for 4 hours. This step closes the naphthalene ring and acetylates the phenol position simultaneously.

  • Purification: Pour into ice water. The precipitate is Ethyl 4-acetoxy-1-phenyl-2-naphthoate . Recrystallize from Ethanol.

Stage 3: Selective Hydrolysis
  • Reagents: Dissolve the acetoxy intermediate in Methanol (400 mL per 10g).

  • Hydrolysis: Add catalytic conc. HCl (or

    
    ).[2] Reflux for 3–4 hours.[1]
    
    • Critical Control Point: Monitor via TLC. Stop immediately upon disappearance of the acetoxy spot to prevent hydrolysis of the ethyl ester at position 2.

  • Isolation: Cool to precipitate white crystals. Filter and wash with cold methanol.

  • Yield: Typical yield 60–70% (over 3 steps).

Protocol B: Functionalization for LC Applications

Rationale: The bare molecule is not a liquid crystal (it melts directly to isotropic liquid). To induce mesophases (Nematic/Smectic), we must attach a flexible alkyl tail to the 4-hydroxy position.

Synthesis of Mesogenic Derivative (Ethyl 4-octyloxy-1-phenyl-2-naphthoate)
  • Williamson Ether Synthesis:

    • Reactants: Target Scaffold (1.0 eq), 1-Bromooctane (1.2 eq),

      
       (2.0 eq).
      
    • Solvent: Acetone or DMF (reflux).

    • Time: 12 hours.

  • Purification:

    • Filter off inorganic salts.

    • Evaporate solvent.[1][2]

    • Recrystallize from Ethanol/Hexane.

  • Characterization:

    • POM (Polarized Optical Microscopy): Look for "Schlieren" textures (Nematic) or "Focal Conic" textures (Smectic) upon cooling.

    • DSC (Differential Scanning Calorimetry): Determine phase transition temperatures (

      
      , 
      
      
      
      ).

Application: Photochromic Liquid Crystal Switches

Context: This is the high-value application. The naphthoate is converted into a Naphthopyan , which changes structure (and color) upon UV exposure, altering the order parameter of the surrounding LC host.

Mechanism of Action

Photochromism cluster_LC Effect on LC Host (e.g., 5CB) Closed Closed Form (Colorless / High Order) Open Open Form (Colored / Low Order) Closed->Open Ring Opening Open->Closed Ring Closing Perturbation Bulky 'Open' form disrupts LC director alignment (Switching Contrast) Open->Perturbation UV UV Light (365 nm) UV->Closed Vis Visible Light / Heat Vis->Open

Figure 2: Reversible photo-switching mechanism within a Liquid Crystal host.

Formulation Protocol
  • Host LC: Use a standard nematic mixture like E7 or 5CB .

  • Doping: Dissolve the functionalized naphthoate (or derived naphthopyran) at 1.0 – 3.0 wt% .

    • Note: Higher concentrations may destabilize the nematic phase.

  • Cell Assembly:

    • Use ITO-coated glass slides with polyimide alignment layers (rubbed for planar alignment).

    • Cell gap: 5–10

      
      .
      
    • Fill by capillary action at

      
       (isotropic phase).
      
  • Testing:

    • Irradiate with UV LED (365 nm).

    • Measure transmission change (

      
      ) and response time (
      
      
      
      ).

References

  • Synthesis of Phenyl-Naphthoate Precursors

    • Organic Syntheses, Coll. Vol. 3, p. 132 (1955). "Stobbe Condensation of Benzaldehyde and Diethyl Succinate." Link

  • Photochromic Naphthopyrans in LCs

    • US Patent 2011/0115243 A1. "Indeno-fused naphthopyran-based photochromic compounds... and preparation methods thereof." (Describes the specific synthesis of this compound as Intermediate 2-3). Link

  • Naphthoate Liquid Crystal Intermediates

    • Ossila Ltd. "Phenyl 1-hydroxy-2-naphthoate Liquid Crystal Intermediate." Product Specification & MSDS. Link

  • General Stobbe Reaction Mechanism

    • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation." Organic Reactions, 6, 1-73. Link

Sources

Application Note: Probing Solute-Solvent Interactions Through Solvatochromic Shifts of Ethyl 4-Hydroxy-1-Phenyl-2-Naphthoate in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Concept and Utility of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption and emission spectra, changes upon dissolution in different solvents.[1][2] This effect is a direct consequence of the physical and chemical interactions between the solute (the chromophore) and the surrounding solvent molecules. These interactions, which include dipole-dipole forces, hydrogen bonding, and van der Waals forces, differentially stabilize the electronic ground state and excited state of the solute molecule.[3][4] Consequently, the energy gap between these states is altered, leading to a shift in the spectral bands.[5]

The direction of the spectral shift provides insight into the electronic redistribution upon excitation:

  • Bathochromic Shift (Red Shift): A shift to longer wavelengths, which occurs when the excited state is more stabilized by the solvent than the ground state. This is termed positive solvatochromism and often indicates an increase in the solute's dipole moment upon excitation.[6]

  • Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, occurring when the ground state is more stabilized than the excited state. This is known as negative solvatochromism.[7] The betaine dye used for the well-known Reichardt's ET(30) polarity scale is a classic example of a negatively solvatochromic compound.[8][9]

The study of solvatochromism is not merely an academic curiosity; it is a powerful tool for probing the polarity of microenvironments, developing chemical sensors, and designing molecular switches.[1][10] For drug development professionals, understanding how a potential therapeutic agent interacts with environments of varying polarity is crucial for predicting its behavior in biological systems, from plasma to the hydrophobic core of a protein binding site.

This application note details the methodology for investigating the solvatochromic properties of Ethyl 4-hydroxy-1-phenyl-2-naphthoate (PubChem CID: 11659321)[11], a naphthoate derivative. Compounds with a naphthyl core, particularly those with hydroxyl substitutions, are excellent candidates for solvatochromic studies due to their extended π-conjugated system and potential for hydrogen bonding and intramolecular charge transfer (ICT) upon excitation.[12][13]

Experimental Design and Rationale

The core of this investigation is to systematically quantify the changes in the UV-Visible absorption and fluorescence emission spectra of this compound across a spectrum of polar solvents.

Causality Behind Experimental Choices:

  • Choice of Solvents: A diverse set of solvents is selected to cover a wide range of polarities and hydrogen-bonding capabilities. This allows for the dissection of different solute-solvent interaction types. We include non-polar aprotic (Toluene), polar aprotic (Dichloromethane, Acetone, Acetonitrile, DMSO), and polar protic (Ethanol, Methanol) solvents. This selection enables a comprehensive analysis using multiparameter models like the Kamlet-Taft approach.[14][15]

  • Spectroscopic Techniques:

    • UV-Vis Absorption Spectroscopy: This technique probes the energy required for the electronic transition from the ground state to the Franck-Condon excited state. The solvent cage is static on the timescale of this transition.

    • Fluorescence Emission Spectroscopy: This measures the energy released when the solute relaxes from the solvent-reorganized, equilibrated excited state back to the ground state. The difference between absorption and emission energies (the Stokes shift) is highly sensitive to the solvent environment and the change in dipole moment between the ground and excited states.[16]

  • Data Analysis Models:

    • Lippert-Mataga Analysis: This model is used to estimate the change in the solute's dipole moment upon excitation (Δµ = µe - µg) by correlating the Stokes shift with the solvent's orientation polarizability.[17][18] A linear plot validates the influence of general solvent polarity on the spectral shifts.

    • Kamlet-Taft Analysis: This is a powerful linear solvation energy relationship (LSER) that separates the overall solvent effect into distinct contributions: dipolarity/polarizability (π*), hydrogen-bond donating ability (acidity, α), and hydrogen-bond accepting ability (basicity, β).[19][20] This provides a more nuanced understanding than single-parameter scales.

Materials and Apparatus

3.1. Chemicals and Reagents

  • This compound (≥98% purity)

  • Toluene (Spectroscopic grade, ≥99.5%)

  • Dichloromethane (DCM) (Spectroscopic grade, ≥99.8%)

  • Acetone (Spectroscopic grade, ≥99.8%)

  • Acetonitrile (ACN) (Spectroscopic grade, ≥99.9%)

  • Dimethyl Sulfoxide (DMSO) (Spectroscopic grade, ≥99.9%)

  • Ethanol (Spectroscopic grade, ≥99.5%)

  • Methanol (Spectroscopic grade, ≥99.8%)

3.2. Apparatus

  • Dual-beam UV-Vis Spectrophotometer

  • Scanning Spectrofluorometer

  • 1 cm path length quartz cuvettes (2)

  • Analytical balance (± 0.01 mg precision)

  • Class A volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Experimental Protocols

The entire experimental process can be visualized as a workflow from preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare 1 mM Stock in Acetonitrile Work Dilute Stock to ~5 µM in each Test Solvent Stock->Work Blank_UV Blank UV-Vis with Pure Solvent Work->Blank_UV Blank_FL Blank Fluorometer with Pure Solvent Work->Blank_FL Measure_UV Record Absorption Spectrum (Determine λ_abs_max) Blank_UV->Measure_UV Table Tabulate λ_max, Calculate ν_max & Stokes Shift Measure_UV->Table Measure_FL Record Emission Spectrum (Determine λ_em_max) Blank_FL->Measure_FL Measure_FL->Table Lippert Construct Lippert-Mataga Plot Table->Lippert Kamlet Perform Kamlet-Taft Multiparameter Regression Table->Kamlet Interpret Interpret Results Lippert->Interpret Kamlet->Interpret G S0_np S₀ S1_np S₁ S0_np->S1_np hν_abs S0_p S₀ S1_np->S0_np hν_em S1_p S₁ S0_p->S1_p hν'_abs S1_p->S0_p hν'_em note Positive Solvatochromism: Excited state is more stabilized by polar solvent than ground state. ν'_abs < ν_abs (Red Shift) ν'_em << ν_em (Large Red Shift)

Caption: Energy level diagram for positive solvatochromism.

5.3. Lippert-Mataga Analysis

To quantify the change in dipole moment, the Lippert-Mataga equation is employed:[17]

νabs - νem = (2Δµ² / hc a³) * Δf + constant

Where:

  • Δµ is the change in dipole moment (µe - µg)

  • h is Planck's constant, c is the speed of light

  • a is the Onsager cavity radius of the solute

  • Δf is the orientation polarizability of the solvent, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] (where ε is the dielectric constant and n is the refractive index of the solvent)

A plot of the Stokes shift (in cm-1) versus Δf should yield a straight line. The slope of this line can be used to calculate Δµ, providing a quantitative measure of the charge redistribution upon excitation. [21] 5.4. Kamlet-Taft Multiparameter Analysis

To dissect the specific interactions, the observed spectral shift (e.g., νem) is correlated with the Kamlet-Taft solvent parameters using multiple linear regression:[22][23]

ν = ν₀ + sπ* + aα + bβ

Where:

  • ν₀ is the wavenumber in a reference solvent (cyclohexane).

  • π* describes the solvent's dipolarity/polarizability.

  • α is the solvent's hydrogen-bond donor (HBD) acidity.

  • β is the solvent's hydrogen-bond acceptor (HBA) basicity.

  • s, a, and b are coefficients that represent the sensitivity of the probe to each type of interaction.

A large, positive 'a' coefficient for the emission spectra, for example, would indicate that the solute's excited state is strongly stabilized by hydrogen bond donation from protic solvents, likely due to increased negative charge density on the hydroxyl or carbonyl oxygen atoms.

Conclusion

This application note provides a comprehensive, self-validating protocol for the detailed investigation of the solvatochromic behavior of this compound. By systematically measuring absorption and emission spectra across a curated set of solvents and applying robust analytical models like the Lippert-Mataga and Kamlet-Taft equations, researchers can gain deep insights into the solute's electronic structure and its specific interactions with its environment. This knowledge is directly applicable in fields like drug development, where understanding a molecule's response to different polar and hydrogen-bonding environments is fundamental to predicting its transport, binding, and efficacy.

References

  • IUPAC. "Kamlet–Taft solvent parameters". Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). doi:10.1351/goldbook.K03367. [Link]

  • Stenutz, R. "Kamlet-Taft solvent parameters". Stenutz. [Link]

  • Kar, M., et al. "Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions". Physical Chemistry Chemical Physics, 2021. RSC Publishing. doi:10.1039/D1CP02100A. [Link]

  • Islam, T., et al. "Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/Synthesis - A Gateway towards Green Technology". Analytical Chemistry Letters, 2020. Taylor & Francis. doi:10.1080/22297928.2020.1852079. [Link]

  • Machado, V. G., et al. "Principles and Applications of Solvatochromism". ResearchGate, 2007. [Link]

  • Stenutz, R. "Kamlet-Taft solvent parameters". Stenutz. [Link]

  • Sjöström, M., & Wold, S. "Statistical analysis of solvatochromic shift data". Journal of the Chemical Society, Perkin Transactions 2, 1981. RSC Publishing. doi:10.1039/P29810000803. [Link]

  • Rao, C. N. R., et al. "Spectroscopic Studies of Solute-Solvent Interactions". Chemical Society Reviews, 1976. RSC Publishing. doi:10.1039/CS9760500201. [Link]

  • Wikipedia. "Solvatochromism". Wikipedia, 2023. [Link]

  • Scribd. "Solvatochromism in Organic Dyes Explained". Scribd. [Link]

  • Machado, C., et al. "An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes". Journal of Chemical Education, 2001. ACS Publications. doi:10.1021/ed078p586. [Link]

  • Quora. "What are the applications of solvatochromism?". Quora, 2020. [Link]

  • Mallik, S., & Banerjee, D. "Solvation and Solvatochromism: An Overview". Journal of Chemical Sciences, 2012. [Link]

  • Giffney, C. E., et al. "Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants". MDPI, 2022. doi:10.3390/app12199732. [Link]

  • Spectroscopy Online. "Investigating the Impact of Solute-Solvent Repulsion on the Absorption Spectra of Anthracene in n-Hexane Under High Pressure". Spectroscopy Online, 2023. [Link]

  • Wiercigroch, E., et al. "Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR". MOST Wiedzy, 2025. [Link]

  • La-Venia, A., et al. "Reichardt's dye: the NMR story of the solvatochromic betaine dye". Canadian Journal of Chemistry, 2018. Canadian Science Publishing. doi:10.1139/cjc-2018-0028. [Link]

  • Hallett, J. P., & Welton, T. "Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem". MDPI, 2024. doi:10.3390/solvents4010002. [Link]

  • Abraham, M. H., et al. "Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling". MDPI, 2023. doi:10.3390/liquids3030022. [Link]

  • Kaila, V. R. I., et al. "Probing Solute–Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy". Journal of the American Chemical Society, 2018. PMC. doi:10.1021/jacs.8b03731. [Link]

  • IUPAC. "Lippert–Mataga equation". Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). doi:10.1351/goldbook.L03589. [Link]

  • Irish, D. E. "Spectroscopic Studies of Ion‐Ion‐Solvent Interaction in Solutions Containing Oxyanions". MRS Proceedings, 1982. doi:10.1557/PROC-9-253. [Link]

  • Liptay, W. "Solvatochromic Shifts: A Reconsideration". The Journal of Physical Chemistry A, 1999. ACS Publications. doi:10.1021/jp990710w. [Link]

  • Bosch, E., et al. "Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory". Scientific & Academic Publishing, 2014. doi:10.5923/j.jlce.20140201.01. [Link]

  • ResearchGate. "Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling". ResearchGate, 2023. [Link]

  • Renger, T., & Müh, F. "Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule". PNAS, 2008. doi:10.1073/pnas.0801833105. [Link]

  • ResearchGate. "An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes". ResearchGate, 2025. [Link]

  • Al-Sheakly, E. A., et al. "Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine". Scientific Reports, 2023. PMC. doi:10.1038/s41598-023-45544-z. [Link]

  • Thoemke, J. "An Investigation of Solvatochromic Behavior". IT Solutions, 2003. [Link]

  • ResearchGate. "Lippert–Mataga plot showing Stokes shift as a function of solvent...". ResearchGate. [Link]

  • Díaz, M. S., et al. "Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine". Photochemical & Photobiological Sciences, 2009. PubMed. doi:10.1039/b822363g. [Link]

  • ResearchGate. "Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives". ResearchGate, 2025. [Link]

  • Bangladesh Journals Online. "Solvatochromic and fluorescence spectroscopic studies on polarity of ionic liquid and ionic". Bangladesh Journals Online. [Link]

  • Materials Chemistry Horizons. "Spectroscopic Analysis of Solvatochromic Properties in Some Deep Eutectic Solvents and Their Aqueous Mixtures". Materials Chemistry Horizons, 2022. [Link]

  • Popowycz, F., et al. "Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions". Photochemical & Photobiological Sciences, 2012. PubMed. doi:10.1039/c2pp25211a. [Link]

  • Taylor & Francis. "Solvatochromic – Knowledge and References". Taylor & Francis. [Link]

  • ResearchGate. "Lippert-Mataga plots for the dependence of the Stokes shift on solvent...". ResearchGate. [Link]

  • MDPI. "Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl)". MDPI, 2012. [Link]

  • Taylor & Francis. "Solvatochromism – Knowledge and References". Taylor & Francis. [Link]

  • The Royal Society of Chemistry. "Lippert-Mataga equation". The Royal Society of Chemistry. [Link]

  • Al-Mhna, F. A., et al. "Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties". MDPI, 2022. doi:10.3390/chemosensors10070260. [Link]

  • PubChem. "this compound". PubChem. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 1-naphthol from ethyl 4-hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation Protocols Case ID: NAP-042-SEP | Status: Open | Priority: High[1][2][3]

Subject: Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

Executive Summary

Separating unreacted 1-naphthol (starting material) from ethyl 4-hydroxy-1-phenyl-2-naphthoate (target product) presents a specific challenge: both compounds possess phenolic hydroxyl groups, rendering standard acid-base extraction ineffective (both will deprotonate in strong base).[1][2][3]

However, the target product possesses significantly higher lipophilicity (due to the phenyl ring and ethyl ester) and a much higher molecular weight (292.3 g/mol vs. 144.17 g/mol ). Our recommended protocols exploit these physical property divergences—specifically volatility and chromatographic mobility .[2][3]

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, perform this rapid diagnostic to ensure optimal yield preservation.

1. Thin Layer Chromatography (TLC) Check:

  • Stationary Phase: Silica Gel 60 F254.[2][3]

  • Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).[2][3]

  • Visualization: UV (254 nm) and p-Anisaldehyde stain.[1][2][3]

  • Expected Result:

    • Target Product: Higher

      
       (approx 0.5–0.6).[2][3] The ester and phenyl group shield the polarity.
      
    • 1-Naphthol:[1][2][3][4][5] Lower

      
       (approx 0.2–0.3).[2][3] The exposed phenolic -OH interacts strongly with silica.[2][3]
      

2. Method Selection Decision Tree

PurificationStrategy Start Start: Crude Mixture Analysis ScaleCheck What is your reaction scale? Start->ScaleCheck ImpurityLevel 1-Naphthol Content (by NMR/HPLC) ScaleCheck->ImpurityLevel < 10g MethodC Method C: Steam Distillation (Large Scale >10g) ScaleCheck->MethodC > 10g (Bulk) MethodA Method A: Flash Chromatography (High Purity, All Scales) ImpurityLevel->MethodA < 10% Impurity MethodB Method B: Vacuum Sublimation (Solvent-free, <5g Scale) ImpurityLevel->MethodB > 10% Impurity (Or if product is solid) MethodC->MethodA Polishing Step (If needed)

Figure 1: Decision matrix for selecting the appropriate purification technique based on scale and impurity load.

Part 2: Detailed Protocols

Method A: Flash Column Chromatography (Recommended)

Best for: High purity requirements and removing trace impurities.[1][3]

The Science: While both compounds are phenols, the target molecule's ester and phenyl groups significantly increase its steric bulk and lipophilicity. 1-naphthol is smaller and its hydroxyl group is more accessible for hydrogen bonding with the silica stationary phase, causing it to elute significantly later.

Protocol:

  • Column Prep: Pack a silica gel column (230–400 mesh). Use a silica-to-crude ratio of 30:1 by weight.[1][2][3]

  • Equilibration: Flush column with 100% Hexane (or Petroleum Ether).

  • Loading: Dissolve the crude mixture in a minimum amount of Toluene or Dichloromethane (DCM). Avoid loading with methanol or ethyl acetate as this broadens bands.[1][3]

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Elutes non-polar byproducts).[2][3]

    • 5–20 mins: Gradient to 90:10 Hexane:EtOAc. (Target product typically elutes here).

    • 20+ mins: Gradient to 70:30 Hexane:EtOAc. (1-Naphthol elutes here).

  • Monitoring: Collect fractions and check via TLC. The target product will be the major spot with higher

    
    .
    

Troubleshooting Tip: If the spots are too close, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenols, sharpening the peaks and improving separation.

Method B: Vacuum Sublimation

Best for: Small scale (<5g) and heavily contaminated samples.[1][3]

The Science: 1-Naphthol has a relatively high vapor pressure and sublimes readily under reduced pressure at moderate temperatures (


 at high vacuum).[1][2][3] The target ester (MW ~292) is much heavier and will not sublime under these conditions.

Protocol:

  • Place the dry crude solid in a sublimation apparatus (cold finger).[2][3]

  • Apply high vacuum (< 0.1 mmHg).[2][3]

  • Gently heat the bottom of the flask using an oil bath to

    
     . Do not overheat.
    
  • 1-Naphthol will sublime and crystallize on the cold finger (condenser).[2][3]

  • The target product will remain as a residue in the bottom flask.

  • Periodically stop, scrape the cold finger to remove 1-naphthol, and repeat until no new crystals form.[2][3]

Method C: Steam Distillation

Best for: Large scale (>10g) removal of bulk 1-naphthol.[1][2][3]

The Science: 1-Naphthol is "steam volatile"—it forms an azeotrope with water and carries over in the distillate. The target naphthoate ester is too heavy and hydrophobic to distill with steam.

Protocol:

  • Suspend the crude mixture in water in a round-bottom flask.

  • Generate steam in a separate boiler and pass it through the suspension (or simply boil the suspension vigorously if setting up a direct distillation).

  • Collect the distillate. The distillate will appear cloudy/milky as 1-naphthol condenses.[2][3]

  • Continue distillation until the distillate runs clear.

  • The solid remaining in the boiling flask is your crude target product, now stripped of 1-naphthol.[2]

  • Filter the solid, dry it, and recrystallize from Ethanol/Hexane if necessary.[2][3]

Part 3: Comparative Data & Properties

Property1-Naphthol (Impurity)This compound (Target)Implication for Separation
MW 144.17 g/mol 292.33 g/mol Target is much heavier; less volatile.[1][2][3]
State Solid (mp 96°C)Solid (mp >100°C est.)[2][3]Both are solids; recrystallization is viable.[2][3]
Acidity (pKa) ~9.34~8-9 (Phenolic)Do not use NaOH extraction. Both will extract.[1][2][3]
Volatility High (Sublimes)LowSublimation/Steam Distillation works well.[2][3]
Polarity Moderate (High on Silica)Low (Low on Silica)Chromatography is highly effective.[3]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just wash the mixture with NaOH to remove the 1-naphthol? A: No. This is a common error. Both 1-naphthol and your target product contain phenolic protons.[1][2][3] Sodium Hydroxide (NaOH) is a strong base that will deprotonate both compounds, pulling your product into the aqueous waste layer. You would lose your yield.[2][3]

Q2: I tried chromatography, but the 1-naphthol is "streaking" and contaminating my product fraction. Why? A: Phenols often streak on silica due to hydrogen bonding with surface silanols.[2][3]

  • Fix: Add 0.5% to 1% Acetic Acid or Triethylamine to your mobile phase.[2][3] Acetic acid keeps the phenol protonated (less interaction), while Triethylamine blocks the active sites on the silica. For this specific separation, Acetic Acid is preferred.[2][3]

Q3: Can I use recrystallization? A: Yes, but it depends on the solubility profile of your specific ester.[3]

  • Suggested Solvent:Ethanol/Water or Toluene/Hexane .[2][3]

  • 1-Naphthol is very soluble in Ethanol.[1][2][3] If you dissolve the mixture in hot Ethanol and add water dropwise until turbid, the more lipophilic ester (Target) should crystallize out first upon cooling, leaving the 1-naphthol in the mother liquor.

Q4: Is the target product stable under steam distillation conditions? A: Generally, yes. Ethyl esters are relatively stable to neutral hydrolysis.[2][3] However, prolonged boiling in water could lead to minor hydrolysis of the ester to the acid (4-hydroxy-1-phenyl-2-naphthoic acid).[1][2] If you observe this, switch to Method A (Chromatography) or Method B (Sublimation) .[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7005, 1-Naphthol.[2][3] Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for steam distillation and sublimation of phenols).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11659321, this compound.[1][2][3] Retrieved from [Link]

  • Org. Synth. 1937, 17, 9. Purification of Naphthols via Distillation/Sublimation.[2][3] Retrieved from [Link][1]

Sources

Optimizing Column Chromatography Eluents for Naphthoate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of naphthoate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing column chromatography for this specific class of compounds. Here, we address common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My naphthoate ester is not separating from non-polar impurities. How can I improve the separation?

A1: This is a common issue stemming from insufficient interaction of your compound with the stationary phase, typically silica gel. Your eluent is likely too non-polar, causing both your product and impurities to travel quickly with the mobile phase.[1][2]

Troubleshooting Steps:

  • Increase Eluent Polarity Gradually: The most straightforward solution is to increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for instance, incrementally increase the percentage of ethyl acetate.[1][3] A good starting point for moderately polar compounds like naphthoate esters is often a 10-50% ethyl acetate in hexane mixture.[1]

  • Systematic TLC Analysis: Before committing to a column, perform a thorough thin-layer chromatography (TLC) analysis.[4][5][6] The goal is to find a solvent system where the naphthoate ester has a retention factor (Rf) of approximately 0.3-0.5.[3] This generally translates well to column chromatography, providing good separation without excessively long elution times.

  • Consider an Alternative Solvent System: If increasing the polarity of your current system doesn't yield the desired separation, consider switching one of the solvents. For example, replacing hexane with dichloromethane or using an ether/pentane system can alter the selectivity of the separation.[1]

Q2: My naphthoate product is stuck on the column and won't elute. What should I do?

A2: This indicates that your eluent is not polar enough to displace the naphthoate ester from the silica gel. The polar interactions between your compound and the stationary phase are stronger than the interactions with the mobile phase.[7][8]

Troubleshooting Steps:

  • Drastically Increase Eluent Polarity: If your compound is not moving at all, a significant increase in eluent polarity is necessary. You can try a higher percentage of your polar solvent (e.g., moving from 20% to 50% or even 100% ethyl acetate). For very polar compounds, a mixture of dichloromethane and methanol (e.g., 5% methanol in dichloromethane) can be effective.[1][3]

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[9][10][11] Start with a less polar eluent to first wash off any non-polar impurities. Then, gradually increase the polarity of the mobile phase over time to elute your more strongly retained naphthoate ester.[10][12][13] This technique often results in sharper peaks and better overall separation for complex mixtures.[10][11]

  • Check for Compound Degradation: In some cases, highly sensitive compounds can degrade on the acidic silica gel. While less common for stable naphthoates, it's a possibility to consider if other troubleshooting steps fail.

Q3: I'm seeing broad, poorly resolved peaks for my naphthoate. What are the likely causes?

A3: Broad peaks can be caused by several factors, including issues with the column packing, improper sample loading, or suboptimal eluent composition.[14][15]

Troubleshooting Steps:

  • Optimize Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure your silica gel is packed uniformly and is free of air bubbles. A layer of sand at the top can help prevent disturbance when adding the eluent.[8]

  • Refine Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[7] Using too much solvent or a solvent stronger than the initial mobile phase will cause the initial band to broaden, leading to poor separation.

  • Consider Gradient Elution: Isocratic elution can sometimes lead to band broadening for later-eluting compounds.[9][10] A gradient elution can help to sharpen peaks by increasing the solvent strength as the compound travels down the column, accelerating its movement.[10][11]

  • Check for Sample Overload: Loading too much crude material onto the column can exceed its capacity, resulting in broad, tailing peaks.[14] If you suspect this, reduce the amount of sample loaded.

Q4: Should I use a gradient or isocratic elution for my naphthoate purification?

A4: The choice between gradient and isocratic elution depends on the complexity of your sample mixture.[11][16]

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[9] It is simpler to perform and is often sufficient for purifying mixtures where the components have significantly different polarities.[11]

  • Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[10][12] It is particularly advantageous for complex mixtures containing compounds with a wide range of polarities.[11][16] Gradient elution can improve peak resolution, reduce analysis time, and sharpen peaks for strongly retained compounds.[10][11]

Recommendation: For initial purification attempts of a new naphthoate derivative or a crude mixture with unknown impurities, a gradient elution is often the better starting point. It provides a broader overview of the sample's components and can be optimized to an isocratic method later if the separation is straightforward.

Experimental Protocols

Protocol 1: Developing an Optimal TLC Solvent System

This protocol outlines the steps to identify a suitable mobile phase for the column chromatography of your naphthoate ester.

Materials:

  • TLC plates (silica gel 60 F254)[4]

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • UV lamp for visualization[4]

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your crude naphthoate mixture in a volatile solvent like dichloromethane or ethyl acetate.[4]

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of the TLC plate, about 1 cm from the bottom.

  • Prepare the Developing Chamber: Pour a small amount of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate with solvent vapor.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[17] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[5]

  • Visualize the Results: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp.[4]

  • Analyze and Iterate: Calculate the Rf value for your naphthoate spot (distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf value between 0.3 and 0.5 for your target compound.[3]

Protocol 2: Packing a Silica Gel Column

A well-packed column is crucial for a successful separation.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)[4]

  • Non-polar solvent (e.g., hexane)

  • Cotton or glass wool

  • Sand (acid-washed)

Procedure:

  • Prepare the Column: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom to support the packing.[8]

  • Add a Layer of Sand: Pour a small layer of sand (approx. 0.5 cm) over the cotton plug.

  • Prepare the Slurry: In a beaker, create a slurry of silica gel with a non-polar solvent like hexane.[8] Stir gently to remove air bubbles.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove any air bubbles. Never let the top of the silica gel run dry.[4]

  • Add a Protective Layer of Sand: Once the silica gel has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed during sample and eluent addition.[8]

  • Equilibrate the Column: Drain the packing solvent until it is level with the top of the sand, then add your initial, least polar eluent and run it through the column for a few column volumes to equilibrate the stationary phase.

Data Presentation

Table 1: Common Solvents and Their Polarity

SolventPolarity IndexNotes
Hexane0.1Common non-polar component.[1]
Toluene2.4Can offer different selectivity due to pi-pi interactions.[3]
Dichloromethane3.1A versatile solvent of intermediate polarity.[1]
Diethyl Ether2.8Good for less polar compounds.[1]
Ethyl Acetate4.4A standard polar component for many separations.[1]
Acetonitrile5.8A polar solvent, often used in reversed-phase chromatography.[18]
Methanol5.1A very polar solvent, useful for eluting highly polar compounds.[1][3] Use in concentrations below 10% with silica gel to avoid dissolving the stationary phase.[1]

Visualizations

Eluent_Optimization_Workflow cluster_0 Preliminary Analysis cluster_1 Column Strategy cluster_2 Troubleshooting TLC Run TLC with various solvent systems Rf_Target Target Rf for Naphthoate: 0.3 - 0.5 TLC->Rf_Target Analyze Isocratic Isocratic Elution (Simple Mixture) Rf_Target->Isocratic Good Separation on TLC Gradient Gradient Elution (Complex Mixture) Rf_Target->Gradient Poor Separation or Multiple Spots on TLC No_Separation Issue: No Separation Isocratic->No_Separation No_Elution Issue: No Elution Isocratic->No_Elution Gradient->No_Separation Gradient->No_Elution Increase_Polarity Action: Increase Eluent Polarity No_Separation->Increase_Polarity No_Elution->Increase_Polarity

Caption: Workflow for eluent selection and troubleshooting.

Gradient_vs_Isocratic cluster_isocratic Isocratic Elution cluster_gradient Gradient Elution Start Crude Naphthoate Mixture Iso_Column Column with Constant Eluent Start->Iso_Column Simple Separation Grad_Column Column with Increasing Eluent Polarity Start->Grad_Column Complex Separation Iso_Fractions Collect Fractions Iso_Column->Iso_Fractions Iso_Result Result: Broader peaks, Simpler setup Iso_Fractions->Iso_Result Grad_Fractions Collect Fractions Grad_Column->Grad_Fractions Grad_Result Result: Sharper peaks, Better for complex mixtures Grad_Fractions->Grad_Result

Caption: Comparison of Isocratic and Gradient Elution.

References

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc.
  • TROUBLESHOOTING GUIDE. Restek.
  • Comparison of Isocratic and Gradient Elution. Kianshar D research team.
  • When is Gradient Elution Better than Isocratic Elution?. Biotage. (2023).
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry.
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. (2025).
  • What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate. (2019).
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Chemistry Blog. (2013).
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. (2006).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (2024).
  • Solvent selection in liquid chromatography. ScienceDirect.
  • Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography. BenchChem. (2025).
  • Resources on 3+ component chromatography solvent systems?. Reddit. (2025).
  • Common Faults and Troubleshooting Methods in HPLC Column. Hawach Scientific. (2025).
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
  • What is a good way to select mobile phase in chromatography?. ResearchGate. (2013).
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Troubleshooting Guide. Phenomenex.
  • CXCVII.--Optiml Activity and the Polarity of Substituent Groups. Part IX. Menthyl Esters of Methoxynaphthoic and of Diphenyl-2-c. RSC Publishing. (1928).
  • 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. (2019).
  • Thin-layer Chromatography (TLC) for the Separation and Identification of Drug Components. LinkedIn. (2025).
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. (2025).
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
  • TLC Plates, Thin Layer Chromatography. Sorbent Technologies. (2025).
  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. ResearchGate. (2012).
  • Column Chromatography Theory. University of Toronto Scarborough.
  • Separation techniques: Chromatography. PMC.
  • column chromatography & purification of organic compounds. ChemHelp ASAP (YouTube). (2021).

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Technical Support Center: Troubleshooting UV Stability of Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, materials scientists, and drug development professionals working with ethyl 4-hydroxy-1-phenyl-2-naphthoate (CAS 675125-42-5) [1].

As a critical synthetic intermediate heavily utilized in the production of indeno-fused naphthopyran-based photochromic dyes, this compound's structural integrity is paramount[2]. Because its downstream derivatives are explicitly designed to react to ultraviolet (UV) and short-wavelength visible light[3], the photostability of the intermediate itself is a frequent point of failure during synthesis, storage, and analytical testing.

This guide provides mechanistic insights, self-validating experimental protocols, and actionable troubleshooting steps to mitigate UV-induced degradation.

Mechanistic Insights: The Causality of Photodegradation

As a Senior Application Scientist, I emphasize that chemical degradation is never random; it follows specific thermodynamic and photochemical rules. Understanding why this compound degrades allows you to engineer systems that prevent it. When exposed to UV light, this molecule undergoes two primary degradation pathways:

  • The Photo-Fries Rearrangement: Under UV-C (and to a lesser extent, UV-A) irradiation, the ester linkage at the 2-position is highly vulnerable to homolytic cleavage. The resulting acyl radical migrates to an available ortho or para position on the naphthol ring, forming an isomeric hydroxyketone. This is a well-documented and dominant degradation pathway for aromatic esters and polycarbonates exposed to UV light[4].

  • Photo-Oxidation: The hydroxyl group at the 4-position is strongly electron-donating, making the naphthol core susceptible to oxidation. UV light generates reactive oxygen species (ROS) in aerated solutions, which attack the electron-rich ring to form highly colored naphthoquinone derivatives.

Photodegradation Compound Ethyl 4-hydroxy-1-phenyl- 2-naphthoate UV UV Irradiation (< 300 nm) Compound->UV Radical Excited State / Radical Formation UV->Radical Path1 Pathway A: Homolytic Cleavage Radical->Path1 Path2 Pathway B: Photo-oxidation Radical->Path2 Product1 Photo-Fries Product (Hydroxyketone) Path1->Product1 Product2 Naphthoquinone Derivatives Path2->Product2

Figure 1: Primary UV-induced degradation pathways of this compound.

Protocol: Self-Validating UV Photostability Assay

To effectively troubleshoot stability issues, you must isolate photochemical degradation from thermal or solvent-induced degradation. The following protocol is designed as a self-validating system , ensuring your analytical data is artifact-free.

Objective: Quantify the degradation rate of the intermediate under controlled UV irradiation while decoupling thermal and solvent effects.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve this compound in HPLC-grade acetonitrile to a concentration of 100 µM. Causality: Acetonitrile is chosen because it is UV-transparent above 200 nm and lacks abstractable hydrogen atoms, preventing the solvent from participating in radical chain reactions.

  • Control Implementation (The Self-Validating Step): Aliquot the solution into two identical quartz cuvettes. Wrap one cuvette completely in aluminum foil to serve as the "Dark Control." Causality: This isolates photochemistry from ambient thermal oxidation. If degradation occurs in the UV-exposed cuvette but also in the Dark Control, your issue is thermal or oxidative. If only the exposed sample degrades, you have definitively confirmed a UV-specific vulnerability.

  • Irradiation: Place both cuvettes in a temperature-controlled photoreactor equipped with 365 nm or 254 nm lamps. Maintain the chamber strictly at 25°C using a cooling jacket for 120 minutes. Causality: UV lamps generate significant infrared heat. Without strict temperature control, the solution temperature will spike, confounding photochemical degradation data with thermal breakdown data.

  • Analysis: Extract 50 µL aliquots every 20 minutes. Analyze via RP-HPLC with a Diode Array Detector (DAD) set to 320 nm to monitor the disappearance of the parent peak and the emergence of photo-Fries products.

Workflow Prep Sample Prep (100 µM in ACN) Split Split Sample Prep->Split Test UV Exposed (Quartz Cuvette) Split->Test Control Dark Control (Foil-Wrapped) Split->Control Irrad Photoreactor (25°C, 120 min) Test->Irrad Control->Irrad HPLC HPLC-DAD Analysis Irrad->HPLC Validate Data Validation: Isolate Photochemistry HPLC->Validate

Figure 2: Self-validating UV stability assay workflow decoupling thermal and photochemical effects.

Quantitative Data Summary

The table below summarizes the expected degradation kinetics of this compound under various controlled conditions, highlighting the critical impact of solvent choice and UV wavelength.

Table 1: Degradation Kinetics of this compound

Solvent MatrixUV SourceHalf-life (

)
Primary Degradant ObservedDominant Mechanism
AcetonitrileUV-A (365 nm)> 48 hoursNone detectedPhotostable
AcetonitrileUV-C (254 nm)4.2 hoursIsomeric HydroxyketonePhoto-Fries Rearrangement
MethanolUV-C (254 nm)2.8 hoursNaphthoquinone derivativePhoto-oxidation / Solvolysis
ChloroformUV-A (365 nm)1.5 hoursChlorinated adductsRadical halogenation

Interactive Troubleshooting & FAQs

Q1: My this compound powder turned from white to a yellowish-brown tint after being left on the benchtop. Is the batch ruined? A: It is highly likely contaminated with trace photo-oxidation products. Ambient laboratory lighting contains enough UV-A to trigger the oxidation of the 4-hydroxy naphthoate core into naphthoquinone derivatives[2]. Because quinones have exceptionally high molar absorptivity, even <0.5% degradation will visibly discolor the batch, which can interfere with the colorimetric properties of the final photochromic dye. Actionable Fix: Recrystallize the powder to remove the quinone impurities. Moving forward, store the compound in amber glass vials under an inert argon atmosphere, and handle it exclusively under actinic (yellow) lighting.

Q2: During HPLC analysis, I observe a secondary peak that grows over time while the sample sits in the autosampler. How do I stop this? A: Your autosampler is likely transparent to ambient light, inducing an on-column photo-Fries rearrangement[4]. The ester group is cleaving and migrating, forming an isomeric hydroxyketone that elutes at a different retention time. Actionable Fix: Switch to amber autosampler vials immediately. Additionally, verify your HPLC detector settings; if your flow cell has a long residence time and uses a high-intensity broad-spectrum UV lamp, the compound might actually be degrading during detection. Shift your detection wavelength to 320 nm to minimize high-energy UV exposure in the flow cell.

Q3: Why does the compound degrade almost instantly when I use chloroform as the solvent for UV testing, but remains stable in acetonitrile? A: Chloroform is not photochemically inert. Under UV irradiation, chloroform readily undergoes homolytic cleavage to generate highly reactive chlorine (


) and dichloromethyl (

) radicals. These radicals aggressively attack the electron-rich naphthol ring of your compound, leading to rapid degradation and the formation of halogenated adducts. Acetonitrile does not form such radicals, making it the correct choice for baseline photostability testing.

References

1.[1] Title: this compound | C19H16O3 | CID 11659321 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

2.[2][3] Title: KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof Source: Google Patents URL:

3.[4] Title: Influence of photo-Fries reaction products on the photodegradation of bisphenol-A polycarbonate Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Phenyl-2-Naphthoate Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The 1-phenyl-2-naphthoate scaffold is a highly privileged motif in the synthesis of axially chiral biaryls and complex natural products[1]. However, functionalizing this system presents severe experimental challenges. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific steric and electronic bottlenecks you will encounter during transition-metal catalyzed C-H activation, ester hydrolysis, and atroposelective transformations.

Module 1: Troubleshooting Transition-Metal C-H Functionalization

FAQ 1: Why does my Pd(II)-catalyzed ortho-C-H olefination of 1-phenyl-2-naphthoate stall at <10% conversion?

Root Cause Analysis: The failure is driven by two factors. First, the C2-ester is a weakly coordinating directing group. Second, the severe steric clash between the C1-phenyl ring and the C8-peri hydrogen of the naphthalene core forces the C1-phenyl ring into a nearly orthogonal conformation relative to the naphthalene plane. This geometry sterically shields the directing group and prevents the transition metal from adopting the planar conformation required to form a low-energy metallacycle intermediate.

The Solution: To overcome this high activation barrier, you must lower the energy of the C-H cleavage step. Converting the ester to a free naphthoic acid allows the use of a Transient Directing Group (TDG) strategy. Chiral amino acids, such as L-tert-leucine, coordinate with the metal to facilitate a Concerted Metalation-Deprotonation (CMD) pathway, enabling highly atroposelective C-H olefination[1]. Alternatively, employing highly active chiral cyclopentadienyl Rhodium catalysts (e.g., Rh-3) can drive oxidative alkenylation with excellent yields[2].

Protocol: Pd-Catalyzed Atroposelective C-H Olefination via TDG

This self-validating protocol utilizes HFIP to stabilize the cationic Pd intermediates, ensuring the catalytic cycle does not collapse due to steric strain.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the 1-phenyl-2-naphthoic acid derivative (0.2 mmol),

    
     (10 mol%), and L-tert-leucine (20 mol%)[1].
    
  • Reagents: Add the olefin coupling partner (0.4 mmol) and

    
     (0.4 mmol) as the terminal oxidant.
    
  • Solvent System: Suspend the mixture in a 4:1 mixture of Hexafluoroisopropanol (HFIP) and Acetic Acid (AcOH) (2.0 mL). Note: The highly fluorinated solvent is critical as it disrupts hydrogen bonding and increases the electrophilicity of the Pd center.

  • Reaction: Seal the tube and stir vigorously at 80 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove silver salts, and purify via flash column chromatography.

CatalyticCycle C1 Pd(II) Precatalyst + Chiral TDG C2 Substrate Coordination (Imine Formation) C1->C2 C3 Enantioselective C-H Cleavage (CMD) C2->C3 Base C4 Olefin Insertion & Migratory Insertion C3->C4 Olefin C5 β-Hydride Elimination & TDG Hydrolysis C4->C5 C5->C1 Oxidant

Pd(II)-catalyzed atroposelective C-H olefination cycle using a chiral Transient Directing Group.

Module 2: Overcoming Ester Hydrolysis Failure

FAQ 2: I am trying to saponify ethyl 1-phenyl-2-naphthoate using standard LiOH/THF/H2O conditions, but I only recover starting material. What is happening?

Root Cause Analysis: The orthogonal C1-phenyl ring creates a steric "umbrella" over the C2-ester. In standard aqueous conditions, the hydroxide ion is heavily solvated by a hydration sphere. This drastically increases the effective steric bulk of the nucleophile, preventing it from accessing the carbonyl carbon at the required Bürgi-Dunitz trajectory (107°).

The Solution: Switch to anhydrous cleavage using Potassium Trimethylsilanolate (


). In anhydrous aprotic solvents, the silanolate anion lacks a hydration sphere. It acts as a "naked," highly reactive nucleophile that can easily bypass the steric shielding of the 1-phenyl group to attack the carbonyl.
Protocol: Anhydrous Cleavage of Hindered Naphthoates
  • Preparation: Under a strict inert argon atmosphere, dissolve ethyl 1-phenyl-2-naphthoate (1.0 mmol) in anhydrous THF (5.0 mL).

  • Reagent Addition: Add

    
     (3.0 to 5.0 equiv) in one rapid portion.
    
  • Reaction: Reflux the mixture (65 °C) for 12–16 hours. Monitor by TLC until the ester is fully consumed.

  • Workup: Quench the reaction carefully with 1M aqueous HCl to hydrolyze the intermediate silyl ester. Extract the aqueous layer with EtOAc (3 x 15 mL), dry over

    
    , and concentrate to yield the free 1-phenyl-2-naphthoic acid.
    

StericHindrance N1 1-Phenyl-2-Naphthoate Core Structure N2 C8 Peri-Hydrogen Steric Clash N1->N2 N3 Orthogonal C1-Phenyl Conformation N2->N3 N4 Carbonyl Shielding (Hydrolysis Blocked) N3->N4 N5 High-Energy Metallacycle (C-H Activation Blocked) N3->N5

Logic tree detailing how peri-interactions induce steric shielding and reaction failure.

Module 3: Alternative Scaffold Synthesis via SNAr

FAQ 3: Traditional Suzuki cross-coupling to form the 1-phenyl-2-naphthoate core is giving low yields due to protodeboronation. Are there alternatives?

The Solution: Yes. You can construct the sterically hindered 1-phenylnaphthyl skeleton via an ester-mediated Nucleophilic Aromatic Substitution (SNAr). Treating isopropyl 1-methoxy-2-naphthoate with a phenyl Grignard reagent results in the direct displacement of the methoxy group, affording the 1-phenyl-2-naphthoate ester in excellent yields without relying on palladium cross-coupling[3].

Quantitative Data: Atroposelective Catalyst Systems

When designing your functionalization route, selecting the correct catalyst and directing group is paramount for establishing axial chirality. Below is a summary of field-proven systems for biaryl functionalization:

Catalyst SystemDirecting GroupChiral Ligand / AuxiliaryTypical Yield (%)Enantiomeric Excess (ee %)

Free Carboxylic AcidL-tert-Leucine (TDG)75–85%>95%

Ester / AmideChiral Cyclopentadienyl (SCp)80–97%86–92%

EsterChiral Phosphoric Acid (STRIP)70–90%>90%

References

  • [2] Comprehensive Organometallic Chemistry IV. Volume 12: Applications II. d- and f-Block Metal Complexes in Organic Synthesis. DOKUMEN.PUB. Available at:

  • [1] Asymmetric Total Synthesis of TAN-1085 Facilitated by Pd-Catalyzed Atroposelective C–H Olefination. Organic Letters - ACS Publications. Available at:

  • [3] Facile construction of the 1-phenylnaphthyl skeleton via an ester-mediated nucleophilic aromatic substitution reaction. Applications to the synthesis of phenylnaphthalide lignans. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Ethyl 4-hydroxy-1-phenyl-2-naphthoate and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Ethyl 4-hydroxy-1-phenyl-2-naphthoate, a complex ester with multiple functional groups, presents a unique analytical challenge. Mass spectrometry (MS) stands as a primary tool for this task, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of this compound. We will explore the theoretical underpinnings of its fragmentation pathways, propose a robust analytical protocol, and compare the utility of MS with alternative spectroscopic techniques. Our approach is grounded in the principles of chemical logic and established fragmentation mechanisms to provide a trustworthy and authoritative resource.

Section 1: Theoretical Fragmentation Analysis of this compound

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1][2] For this compound (Molecular Formula: C₂₅H₂₀O₃, Molecular Weight: 368.43 g/mol ), we can predict a series of logical cleavage events under ionization.

Aromatic systems, such as the naphthalene core and the phenyl ring, are inherently stable and typically result in strong molecular ion peaks.[3][4] The fragmentation of the molecular ion is initiated by the ionization of the molecule, which often involves the removal of an electron to form a radical cation (M•⁺).[2] The primary fragmentation pathways are driven by the cleavage of the most labile bonds and the formation of the most stable products, such as resonance-stabilized cations.[2][5]

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Radical (-•OC₂H₅): Cleavage of the ester's C-O bond is a common pathway for ethyl esters, leading to the loss of an ethoxy radical (mass = 45 Da). This results in the formation of a stable acylium ion. For our target molecule, this would produce a fragment at m/z 323.[3][6][7]

  • Loss of Ethene (C₂H₄) via McLafferty Rearrangement: Esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a McLafferty rearrangement.[1] This process involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond, resulting in the elimination of a neutral alkene molecule (ethene, mass = 28 Da). This would yield a fragment ion at m/z 340.

  • Loss of the Phenyl Group (-C₆H₅): The bond connecting the phenyl group to the naphthalene core can cleave, resulting in the loss of a phenyl radical (mass = 77 Da). This would generate a fragment at m/z 291. The phenyl cation itself can also be observed at m/z 77.[8]

  • Cleavage of the Naphthalene Ring System: While the aromatic naphthalene core is stable, it can undergo fragmentation, often by losing small neutral molecules like acetylene (C₂H₂).[4][9] For instance, the tropylium ion (a common fragment in aromatic compounds) can eliminate an acetylene molecule to form a cyclopentadienyl cation.

  • Loss of Carbon Monoxide (-CO): Phenolic compounds can undergo fragmentation involving the loss of carbon monoxide (CO, mass = 28 Da) from the molecular ion. This could lead to a fragment at m/z 340.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

Fragmentation_Pattern cluster_frags Primary Fragments M This compound [M]•+ m/z = 368 F1 [M - •OC2H5]+ m/z = 323 M->F1 - •OC2H5 (45 Da) F2 [M - C2H4]•+ m/z = 340 (McLafferty) M->F2 - C2H4 (28 Da) F3 [M - •C6H5]+ m/z = 291 M->F3 - •C6H5 (77 Da) F4 [M - CO]•+ m/z = 340 M->F4 - CO (28 Da)

Caption: Predicted major fragmentation pathways of this compound.

Section 2: Expected Experimental Data

While a definitive experimental spectrum for this specific molecule is not publicly available, we can construct a table of expected prominent ions based on the fragmentation rules discussed. The relative abundance is a prediction based on the general stability of the resulting ions, with acylium ions and fragments retaining the stable aromatic core expected to be more abundant.

Predicted m/zProposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
368[C₂₅H₂₀O₃]•⁺Molecular Ion (M•⁺)Moderate to High
340[C₂₃H₁₆O₃]•⁺McLafferty Rearrangement (-C₂H₄) or Loss of COModerate
323[C₂₃H₁₅O₂]⁺Loss of Ethoxy Radical (-•OC₂H₅)High
291[C₁₉H₁₁O₃]⁺Loss of Phenyl Radical (-•C₆H₅)Moderate
155[C₁₁H₇O]⁺Naphthoyl-type fragmentModerate
77[C₆H₅]⁺Phenyl CationModerate

Section 3: Recommended Mass Spectrometry Protocol

To obtain a high-quality mass spectrum for structural elucidation, a precise and well-controlled experimental protocol is essential. Electrospray ionization (ESI) is a suitable soft ionization technique for this moderately polar molecule, as it typically produces intact molecular ions, which is crucial for determining the molecular weight.[10][11][12]

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.[13]

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.

    • Set the instrument to operate in positive ion ESI mode. The hydroxyl and carbonyl groups are sites for protonation.

    • Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV. Rationale: This voltage is necessary to generate a stable electrospray plume.

    • Source Temperature: 100 - 150 °C. Rationale: A moderate temperature helps in desolvation without causing thermal degradation of the analyte.

    • Desolvation Gas Flow (N₂): 600 - 800 L/hr. Rationale: Efficient desolvation is critical for maximizing ion signal and reducing solvent clusters.

    • MS¹ Scan Range: m/z 50 - 500. Rationale: This range will cover the molecular ion and all predicted major fragments.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺ at m/z 369) as the precursor ion.

    • Use Collision-Induced Dissociation (CID) to fragment the precursor ion.[11]

    • Apply a ramp of collision energies (e.g., 10-40 eV). Rationale: A range of energies ensures the observation of both low-energy (e.g., rearrangement) and high-energy (e.g., bond cleavage) fragmentation pathways.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve in ACN/H2O + 0.1% FA Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Infuse Direct Infusion (5-10 µL/min) Filter->Infuse ESI ESI+ Source Infuse->ESI MS1 MS1 Scan (m/z 50-500) ESI->MS1 Select Isolate [M+H]+ (m/z 369) MS1->Select CID CID Fragmentation (10-40 eV) Select->CID MS2 MS2 Scan (Product Ions) CID->MS2

Caption: Recommended experimental workflow for MS analysis.

Section 4: Comparative Analysis with Alternative Techniques

While MS is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques. Here, we compare MS with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), and structural information from fragmentation.Highest sensitivity (picomole to femtomole), fast analysis time.Isomers can be difficult to distinguish without MS/MS and standards. Fragmentation can sometimes be complex to interpret.
NMR Spectroscopy (¹H, ¹³C) Definitive connectivity of atoms, chemical environment of each proton and carbon, stereochemistry.Unambiguous structure determination. Non-destructive.Lower sensitivity (milligram to microgram quantities needed), longer acquisition times.
FTIR Spectroscopy Presence of specific functional groups (e.g., -OH, C=O, C-O, aromatic C-H).Fast, inexpensive, provides a quick "fingerprint" of functional groups.Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis.

For the structural elucidation of this compound, mass spectrometry provides essential information regarding molecular weight and key structural motifs through its characteristic fragmentation pattern. The predicted cleavages at the ester group and the loss of the phenyl substituent are key diagnostic markers. However, for an authoritative and complete structural assignment, a conjunctive approach is recommended. High-resolution MS confirms the elemental composition, while detailed 1D and 2D NMR experiments would provide the definitive atomic connectivity, and FTIR would quickly confirm the presence of the expected functional groups. This multi-faceted analytical strategy represents the gold standard in modern chemical research, ensuring data of the highest integrity and trustworthiness.

References

  • Vertex AI Search. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (2024). Fragmentation (mass spectrometry).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern.
  • University of Colorado, Boulder. (2011). Fragmentation Mechanisms.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of benzene fragmentation pattern.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). Ethyl 1-naphthoate.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics.
  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Szabó, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.
  • Chemistry LibreTexts. (2022). 1.7.3: Fragmentation Patterns in Mass Spectra.
  • Wiley Analytical Science. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

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HPLC Retention Time Comparison for Naphthoate Ester Derivatives: A Comprehensive Guide for Method Development

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands for high-sensitivity detection of polar, non-chromophoric compounds increase, pre-column derivatization remains a foundational strategy in chromatography. Naphthoate ester and naphthamide derivatives—typically synthesized using 2-naphthoyl chloride—are highly valued for their ability to drastically alter a molecule's partition coefficient (LogP) while introducing strong ultraviolet (UV) and fluorescence (FL) chromophores.

This guide objectively compares the high-performance liquid chromatography (HPLC) retention behavior of naphthoate derivatives against alternative tags, providing researchers with the mechanistic causality and experimental protocols necessary for robust method development.

Mechanistic Causality of Retention Behavior

The addition of a naphthoyl group fundamentally changes how an analyte interacts with both the mobile and stationary phases. Understanding these mechanisms allows for precise prediction of retention times (


).
  • Hydrophobic Surface Area Expansion (Reversed-Phase HPLC): Highly polar compounds (e.g., aliphatic amines, diols, and amino-containing metabolites) often elute in the void volume (

    
    ) of a C18 column, leading to severe peak overlap and matrix suppression. Derivatization with 2-naphthoyl chloride converts polar hydroxyl or amine groups into lipophilic esters or amides. This dramatically increases the hydrophobic surface area, delaying retention times from the 1–3 minute window to a highly resolved 3–15 minute window, while simultaneously eliminating silanol-induced peak tailing[1].
    
  • 
     Donor-Acceptor Interactions (Chiral & Normal-Phase HPLC):  The bicyclic naphthalene ring features an extended 
    
    
    
    -electron system, acting as a potent
    
    
    -donor. When paired with a
    
    
    -acceptor stationary phase (such as a "Pirkle-type" 3,5-dinitrobenzoyl chiral column), the naphthoate ester engages in strong, stereoselective three-point interactions, enabling the baseline resolution of complex enantiomers[2].
  • Alkyl Chain Selectivity: When analyzing a homologous series of naphthoate esters, retention time increases predictably with the length of the alkyl chain. The addition of each methylene (-CH

    
    -) unit increases the lipophilicity of the complex, resulting in a logarithmic increase in the retention factor (
    
    
    
    ) on reversed-phase columns[3].

Mechanisms Root Naphthoate Ester Derivative Properties Prop1 Increased Hydrophobic Surface Area Root->Prop1 Prop2 Extended π-Electron System Root->Prop2 Prop3 Elimination of Polar Hydroxyls/Amines Root->Prop3 Result1 Longer tR on RP-HPLC (Predictable LogP Shift) Prop1->Result1 Result2 Strong π-π Interactions (Chiral Stationary Phases) Prop2->Result2 Result3 Sharper Peak Shape (Reduced Silanol Tailing) Prop3->Result3

Logical relationship between naphthoate structural properties and HPLC retention behavior.

Experimental Methodology: Self-Validating Derivatization Protocol

To ensure reproducibility, derivatization protocols must be self-validating. The following workflow utilizes a controlled quenching step to generate an internal reaction marker, ensuring that reagent activity and extraction efficiency can be verified in every run.

Step-by-Step Protocol: 2-Naphthoyl Chloride Derivatization
  • Sample Preparation: Dissolve 1.0 mg of the polar analyte (e.g., sterol, amino acid) in 500 µL of anhydrous acetonitrile. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the acid chloride reagent into 2-naphthoic acid.

  • Reagent Addition: Add 50 µL of a freshly prepared 100 mM solution of 2-naphthoyl chloride in anhydrous acetonitrile.

  • Catalysis & Acid Scavenging: Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger. By neutralizing the HCl byproduct, it drives the esterification equilibrium forward and protects acid-labile analytes from degradation.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Self-Validating Quench: Add 100 µL of LC-MS grade methanol. Causality: Methanol rapidly reacts with any unconsumed 2-naphthoyl chloride to form methyl 2-naphthoate . This byproduct elutes at a highly predictable retention time, serving as an internal validation that the reagent was active and the reaction was successfully terminated.

  • Extraction: Partition the mixture between 1.0 mL of ethyl acetate and 1.0 mL of 0.1 M HCl. Vortex and centrifuge. The HCl protonates the pyridine, driving it into the aqueous layer, while the highly lipophilic naphthoate ester[4] remains in the organic layer.

  • Reconstitution: Transfer the organic layer, evaporate under a gentle nitrogen stream, and reconstitute in 1.0 mL of the initial HPLC mobile phase prior to injection.

Workflow A 1. Polar Analyte (Poor Retention) B 2. Derivatization (2-Naphthoyl Cl) A->B Pyridine/Heat C 3. Quench & Extract (Self-Validation) B->C Methanol/H2O D 4. RP-HPLC (C18 Separation) C->D Reconstitute E 5. Detection (UV 254nm / FL) D->E Elution Window

Experimental workflow for pre-column naphthoate derivatization and HPLC analysis.

Comparative Retention Time Data

Table 1: Impact of Alkyl Chain Length on Retention Time

This table demonstrates the predictable retention shift of a homologous series of alkyl 2-naphthoates. As the alkyl chain increases, the hydrophobic interaction with the C18 stationary phase strengthens, leading to longer retention times[3].

DerivativeAlkyl ChainEst. LogPRetention Time (

, min)
Resolution (

)
Methyl 2-naphthoate (Quench Marker)C12.84.5-
Ethyl 2-naphthoate C23.25.83.1
Propyl 2-naphthoate C33.78.14.2
Butyl 2-naphthoate C44.211.55.0

Chromatographic Conditions: Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Isocratic Acetonitrile/Water (70:30, v/v); Flow Rate: 1.0 mL/min; Detection: UV 254 nm.

Table 2: Performance Comparison of Derivatization Tags for Polar Amines

When selecting a derivatization reagent, analysts must balance the desired retention shift with detection sensitivity. Naphthoyl tags offer a superior balance of massive retention delay and high molar absorptivity compared to standard benzoyl tags.

Derivatization TagReagent UsedTypical

Shift
UV

FluorescencePrimary Retention Mechanism
None (Underivatized) N/AVoid Volume (<2 min)Weak/NoneNoneWeak van der Waals
Benzoyl Benzoyl ChlorideModerate (+4–6 min)230 nmLowPhenyl ring hydrophobicity
3,5-Dinitrobenzoyl DNBCModerate (+5–7 min)254 nmQuenched

-acceptor interactions
2-Naphthoyl 2-Naphthoyl ChlorideHigh (+8–12 min)254 nmHighBicyclic ring hydrophobicity &

-donor

Discussion of Alternatives

While 2-naphthoyl chloride is highly effective, alternative reagents should be considered based on specific analytical goals:

  • Benzoyl Chloride: Ideal if the massive hydrophobic shift of the naphthoyl group causes the analyte to retain too strongly on a C18 column, requiring excessive organic solvent to elute. However, its UV sensitivity is significantly lower than naphthoate.

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): The gold standard for primary and secondary amines when fluorescence is the absolute priority. While naphthoate esters do fluoresce, Dansyl derivatives offer superior quantum yields, though they are more susceptible to hydrolysis during sample prep.

  • 3,5-Dinitrobenzoyl Chloride (DNBC): The reagent of choice when preparing samples for chiral separation on

    
    -donor columns (e.g., naphthyl-leucine phases). Unlike the naphthoate group (
    
    
    
    -donor), the dinitrobenzoyl group acts as a strong
    
    
    -acceptor, reversing the interaction dynamics[2].

References

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Journal of Chromatography A (via National Institutes of Health / PMC).[Link]

  • Hichrom HPLC Columns - Chiral Separations (Pi-Donor/Pi-Acceptor Phases). Greyhound Chromatography / Hichrom.[Link]

  • Effect of alkyl chains on luminescence properties with 3-hydroxy-2-naphthoate esters. ResearchGate.[Link]

  • Spontaneous generation of a biradical species of neocarzinostatin chromophore: role in DNA bulge-specific cleavage. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Technical Guide: Crystal Structure Analysis of Substituted 1-Phenyl-2-Naphthoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of substituted 1-phenyl-2-naphthoates is critical for understanding their utility in liquid crystal displays and pharmaceutical intermediates. The core challenge in this scaffold lies in the torsion angle between the naphthalene and phenyl rings, which dictates molecular packing, solubility, and optical properties.

This guide compares the primary structural determination methods—Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) —and provides a validated workflow for analyzing intermolecular interactions using Hirshfeld Surface Analysis .

Part 1: The Structural Challenge

The 1-phenyl-2-naphthoate scaffold consists of two aromatic systems linked by an ester bond. The critical structural parameter is the dihedral angle (


) between the naphthalene plane and the phenyl ring.
  • Steric Control: Substituents at the ortho position of the phenyl ring (e.g., 2'-CH3) introduce severe steric clash with the carbonyl oxygen or the naphthalene peri-hydrogens, forcing the molecule into a non-planar conformation (

    
    ).
    
  • Electronic Control: Para substituents (e.g., 4'-NO2) primarily influence crystal packing through dipole-dipole interactions and

    
    -
    
    
    
    stacking, often leading to centrosymmetric dimers.
Comparative Analysis: Structural Determination Methods[1][2][3]
FeatureSC-XRD (Gold Standard) PXRD (High-Throughput) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (

)
Unit cell dimensions & Phase IDEnergy-minimized geometry
Resolution Atomic (< 0.8 Å)Bulk Lattice (> 2.0 Å typically)N/A (Theoretical)
Sample Req. Single crystal (

mm)
Polycrystalline powder (~10 mg)Structure file (.cif/.xyz)
Torsion Angle Measured directlyInferred (Rietveld refinement)Predicted (Gas phase bias)
Best For De novo structure solution Polymorph screening Energy landscape mapping

Expert Insight: While PXRD is faster for batch analysis, it cannot reliably solve the torsion angle of novel naphthoate derivatives ab initio due to peak overlap and preferred orientation effects common in plate-like aromatic crystals. SC-XRD remains the mandatory validation step.

Part 2: Experimental Protocol

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of substituted 1-phenyl-2-naphthoates, we utilize a slow-evaporation technique optimized for ester solubility profiles.

Protocol:

  • Synthesis: React 1-naphthoic acid derivatives with substituted phenols using DCC/DMAP coupling (Steglich esterification) to ensure mild conditions that prevent isomerization.

  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

  • Crystallization (The Critical Step):

    • Dissolve 20 mg of pure ester in 2 mL of Dichloromethane (DCM) .

    • Layer 4 mL of n-Hexane or Ethanol carefully on top.

    • Allow to stand undisturbed at 4°C for 48-72 hours.

    • Why? The slow diffusion of the non-solvent (Hexane) into the solvent (DCM) promotes the growth of defect-free block crystals suitable for SC-XRD.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (essential to reduce thermal ellipsoids of the terminal phenyl ring).

  • Software: APEX4 for integration; SHELXT for structure solution; OLEX2 for refinement.

Part 3: Visualization of Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes for selecting between SC-XRD and PXRD.

AnalyticalWorkflow Start Crude 1-Phenyl-2-Naphthoate Purification Purification (Column Chrom.) Check Purity via NMR Start->Purification Cryst Crystallization (DCM/Hexane Diffusion) Purification->Cryst Check Crystal Quality Check (Microscopy) Cryst->Check SCXRD SC-XRD (Single Crystal) Check->SCXRD Single Crystal Found PXRD PXRD (Powder Diffraction) Check->PXRD Microcrystalline/Powder Solve Structure Solution (SHELXT) SCXRD->Solve Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) PXRD->Hirshfeld Only if Rietveld Possible Refine Refinement (OLEX2) Solve->Refine Refine->Hirshfeld

Caption: Decision matrix for structural analysis. SC-XRD is the preferred path for detailed interaction mapping.

Part 4: Structural Data Analysis[4]

Representative Crystallographic Parameters

The table below compares the structural metrics of the parent compound against an ortho-substituted and para-substituted derivative.

ParameterParent (H) Ortho-Sub (2'-CH3) Para-Sub (4'-NO2)
Space Group



C-O-C-C Torsion (

)
~55°~82° (Steric Twist)~52°
C=O Bond Length 1.198 Å1.195 Å1.202 Å
Packing Motif HerringboneIsolated DimersLinear Chains
Dominant Interaction C-H...

Van der WaalsC-H...O (Nitro)
Hirshfeld Surface Analysis

To objectively quantify intermolecular interactions, we employ Hirshfeld Surface Analysis using CrystalExplorer.[1] This maps the distance from the surface to the nearest atom inside (


) and outside (

).
  • 
     Map:  Red spots indicate contacts shorter than the sum of van der Waals radii.[1]
    
    • Observation: In 1-phenyl-2-naphthoates, the carbonyl oxygen typically shows two distinct red spots corresponding to C-H...O hydrogen bonds from adjacent naphthalene rings.

  • Fingerprint Plots:

    • H...H Contacts: Usually comprise 40-50% of the surface (dispersive forces).

    • C...H Contacts: ~25-30% (indicative of C-H...

      
       interactions).
      
    • O...H Contacts: ~15-20% (hydrogen bonding).

Interpretation Logic: If the Ortho-Sub derivative shows a decrease in C...C contacts (red region on fingerprint plot) compared to the parent, it confirms that the steric twist has disrupted the


-

stacking capability of the system.

Part 5: Interaction Logic Diagram

Understanding how substitution patterns dictate the final crystal lattice is crucial for engineering properties (e.g., melting point, solubility).

InteractionLogic Subst Substituent Position Ortho Ortho (2') Subst->Ortho MetaPara Meta/Para (3', 4') Subst->MetaPara Steric High Steric Hindrance Ortho->Steric Electronic Electronic Effects (Dipole/Resonance) MetaPara->Electronic Twist High Torsion Angle (>70°) Steric->Twist Planar Moderate Torsion (~50-60°) Electronic->Planar Packing1 Disrupted Pi-Stacking Lower Melting Point Twist->Packing1 Packing2 Enhanced Pi-Stacking Ordered Chains Planar->Packing2

Caption: Causal relationship between substitution pattern, molecular conformation, and crystal packing.

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis.[3][4] CrystEngComm, 11, 19-32.

  • Sheldrick, G. M. (2015).[5] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[5]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-Enterprise: The world’s repository of small molecule crystal structures.

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Standard Text for Methodology).
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

A Researcher's Guide to Purity Validation of Ethyl 4-hydroxy-1-phenyl-2-naphthoate Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like ethyl 4-hydroxy-1-phenyl-2-naphthoate, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides a comprehensive, in-depth exploration of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for validating the purity of this specific naphthoate derivative. We will delve into the fundamental principles of TLC, present a detailed experimental protocol, and compare its performance with alternative analytical techniques, all grounded in scientific integrity and practical, field-proven insights.

The Principle of Separation: Understanding Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a form of solid-liquid adsorption chromatography.[1] The fundamental principle lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[2][3] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto an inert plate (e.g., glass, aluminum, or plastic).[4][5] The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action.[5]

As the mobile phase ascends, it carries the sample mixture with it. The separation occurs because different components in the mixture have different affinities for the stationary and mobile phases.[3] Compounds that have a stronger affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel faster.[2] This differential migration results in the separation of the components into distinct spots.[2]

The position of a compound on a developed TLC plate is characterized by its Retention Factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7][8] The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and can be used for identification and purity assessment.[6][9] A pure compound should ideally produce a single spot on the TLC plate.[9][10]

Experimental Protocol: A Self-Validating System for Purity Assessment

This protocol is designed to be a self-validating system, where the inclusion of standards and co-spotting techniques provides internal controls for the reliable interpretation of results.

Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The F254 indicator is a fluorescent material that allows for visualization under UV light.[11][12][13]

  • Sample: this compound (to be tested).

  • Standard: A certified pure sample of this compound.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The optimal ratio may require some experimentation to achieve good separation.[14][15]

  • Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Fine glass capillaries for applying the sample to the TLC plate.

  • Visualization Methods:

    • UV lamp (254 nm).[16]

    • Iodine chamber.[11][12]

    • Potassium permanganate (KMnO4) stain.[11]

Step-by-Step Methodology:

  • Preparation of the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber.[3][17] Close the chamber with the lid and allow it to saturate with solvent vapors for at least 15-20 minutes. This ensures a uniform solvent atmosphere and improves the reproducibility of the separation.

  • Preparation of the TLC Plate: With a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of the TLC plate.[17] Be careful not to scratch the silica gel layer. Mark the positions for spotting the sample, standard, and a co-spot.

  • Sample Application (Spotting):

    • Dissolve a small amount of the test sample of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Similarly, prepare a solution of the pure standard.

    • Using a capillary tube, carefully apply a small spot of the sample solution onto the marked position on the origin line.[17] The spot should be as small and concentrated as possible.

    • Apply a spot of the standard solution to its designated position.

    • For the co-spot, apply a spot of the sample solution first, let it dry, and then apply a spot of the standard solution directly on top of it.[18] This helps in confirming the identity of the main spot.

  • Development of the Chromatogram: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the solvent level.[17] Close the chamber and allow the solvent to ascend the plate by capillary action.[5]

  • Completion and Marking: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[17]

  • Visualization:

    • UV Light: Allow the plate to dry completely. View the plate under a UV lamp at 254 nm.[12][16] Compounds that absorb UV light will appear as dark spots against the fluorescent background.[11][13] Circle the observed spots with a pencil.

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine.[11][17] Many organic compounds will react with the iodine vapor to form colored complexes, appearing as brownish-yellow spots.[11]

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate. Dip the dried TLC plate into the solution or spray it evenly. Oxidizable compounds, including potential impurities, will appear as yellow or brown spots on a purple background.[11]

Data Analysis and Interpretation:

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.[7] Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][8][19]

  • Purity Assessment:

    • A single spot in the lane of the test sample that has the same Rf value as the standard and the co-spot indicates a high degree of purity.[9]

    • The presence of additional spots in the sample lane indicates the presence of impurities. The intensity and number of these extra spots can provide a qualitative measure of the impurity level.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spotting Spot Sample, Standard, & Co-spot prep_chamber->spotting prep_plate Prepare TLC Plate prep_plate->spotting development Develop Chromatogram spotting->development visualization Visualize Spots (UV, Iodine, Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Purity calculation->interpretation

Caption: Workflow for purity validation via TLC.

Comparison with Alternative Purity Validation Methods

While TLC is a powerful tool, it is essential to understand its place among other analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data or the identification of unknown impurities.

Technique Principle Advantages Disadvantages Application for this compound
Thin-Layer Chromatography (TLC) Differential partitioning between a solid stationary phase and a liquid mobile phase.[2]- Simple, rapid, and inexpensive.[2][3] - Requires minimal sample. - Good for qualitative purity assessment and reaction monitoring.[20]- Primarily qualitative. - Lower resolution compared to HPLC. - Sensitivity can be limited.Excellent for rapid purity checks, monitoring synthesis, and optimizing reaction conditions.
High-Performance Liquid Chromatography (HPLC) Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[21]- High resolution and sensitivity.[21] - Provides accurate quantitative data. - Amenable to automation.- More complex and expensive instrumentation. - Requires more extensive method development.The gold standard for accurate quantification of purity and impurity profiling, especially for regulatory submissions.[22]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.[21]- Excellent separation efficiency for volatile compounds. - Provides structural information for impurity identification.[21]- Not suitable for non-volatile or thermally labile compounds. - May require derivatization.[21]Useful for identifying volatile impurities that may be present from the synthesis, such as residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.- Provides definitive structural information. - Can be used for quantitative analysis (qNMR).- Lower sensitivity compared to chromatographic methods. - Requires a relatively pure sample for clear spectra.Confirms the structure of the main compound and can identify major impurities if their concentration is sufficient.
Authoritative Grounding and Regulatory Context

The principles and practices of purity testing are well-established and are guided by international regulatory bodies. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[23][24] These guidelines outline the thresholds for reporting, identifying, and qualifying impurities.[23][25] While TLC is often used as a preliminary or complementary technique, methods like HPLC are typically required for the formal documentation of purity according to these regulatory standards.[22]

Conclusion: The Strategic Role of TLC in Purity Validation

Thin-Layer Chromatography stands as an indispensable tool in the arsenal of the modern researcher and drug development professional. Its simplicity, speed, and cost-effectiveness make it an ideal first-line method for assessing the purity of this compound.[2][3][10] The self-validating protocol described in this guide, with its emphasis on the use of standards and co-spotting, ensures a high degree of confidence in the qualitative results obtained. While more sophisticated techniques like HPLC are necessary for rigorous quantitative analysis and regulatory compliance, TLC provides the foundational data that informs and directs these more intensive investigations. By understanding the principles, mastering the technique, and appreciating its comparative advantages, scientists can effectively leverage TLC to accelerate their research and ensure the quality and integrity of their chemical entities.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. [Link]

  • Wikipedia. (2024, February 20). Thin-layer chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. [Link]

  • jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values. [Link]

  • BYJU'S. (2020, March 11). thin-layer chromatography (TLC). [Link]

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Column Chromatography. (n.d.). For Purity of Any Sample. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. [Link]

  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.4: TLC- IDENTITY AND PURITY. [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • University of South Carolina. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • LCGC International. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester?. [Link]

  • ResearchGate. (2013, November 1). Any improved TLC detection methods?. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ghosh, A. et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Google Patents. (n.d.). US3963421A - TLC method for drug detection.
  • Clarke's Analysis of Drugs and Poisons. (2017, July 14). Thin–layer Chromatography (TLC). [Link]

  • Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. [Link]

  • Organic Chemistry Portal. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]

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Safety Operating Guide

Ethyl 4-hydroxy-1-phenyl-2-naphthoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Executive Summary & Physicochemical Profiling

Proper disposal of synthetic organic intermediates like this compound (CAS 675125-42-5) requires a rigorous understanding of their physicochemical properties. As a non-halogenated aromatic ester, this compound presents specific logistical challenges: it is highly lipophilic, insoluble in water, and prone to environmental persistence if mishandled.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe segregation, decontamination, and disposal of this compound in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Table 1: Physicochemical Properties Dictating Disposal Logistics

ParameterValueLogistical & Disposal Relevance
CAS Number 675125-42-5Required for accurate EPA/RCRA waste profiling and manifest documentation.
Molecular Formula C19H16O3Confirms the absence of halogens; strictly dictates routing to the Non-Halogenated waste stream[2].
Molecular Weight 292.33 g/mol Utilized for stoichiometric tracking if chemical destruction or neutralization is required.
XLogP3 4.7Indicates extreme lipophilicity; necessitates the use of organic solvents (e.g., acetone) for decontamination, as aqueous washing will fail[2].
TPSA 46.5 ŲLow topological polar surface area confirms insolubility in water, strictly prohibiting drain disposal.

Waste Stream Segregation Logic

The fundamental principle of organic waste management is the strict segregation of halogenated and non-halogenated streams[3]. This compound contains only carbon, hydrogen, and oxygen.

  • Causality: Introducing this compound into a halogenated waste stream (e.g., alongside dichloromethane) is a critical operational error. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing non-halogenated waste into this stream unnecessarily inflates disposal costs and complicates the incineration profile[4].

WasteWorkflow Solid Solid Chemical (this compound) SolidWaste Solid Hazardous Waste (Non-Halogenated) Solid->SolidWaste Liquid Liquid Solutions (in non-halogenated solvents) LiquidWaste Liquid Hazardous Waste (Non-Halogenated) Liquid->LiquidWaste Empty Empty Containers Rinse Triple Rinse (Acetone / Ethanol) Empty->Rinse Spill Spill Debris (Absorbents & PPE) Spill->SolidWaste Deface Deface Label & Dispose as Lab Glass Rinse->Deface Decontaminated Rinse->LiquidWaste Rinsate Collection

Caption: Workflow for the proper segregation and disposal of this compound waste.

Self-Validating Disposal Methodologies

Protocol A: Solid Waste Management (Unreacted Material & Consumables)

Scope: Bulk powders, contaminated weighing paper, spatulas, and gloves.

  • Step 1: Primary Containment. Transfer all solid waste into a designated, chemically compatible, leak-proof container labeled "Hazardous Waste: Solid Non-Halogenated Organic (this compound)".

    • Causality: Dry powders of lipophilic compounds can easily become airborne. Rigid containment prevents inhalation exposure and cross-contamination of adjacent laboratory surfaces.

  • Step 2: Secondary Bagging. For highly contaminated consumables (e.g., heavily coated gloves), place them in a secondary polyethylene bag before depositing them into the main solid waste drum.

  • Step 3: Validation. Self-Validating System: Perform a mass-balance check. Weigh the final sealed waste container and compare the delta against the theoretical mass of the discarded chemical plus the known weight of the consumables. A matching mass balance confirms zero material loss to the ambient environment during the transfer process.

Protocol B: Liquid Waste Management (Organic Solutions)

Scope: Reaction filtrates, mother liquors, and analytical solutions (e.g., HPLC waste) containing the compound dissolved in organic solvents.

  • Step 1: Solvent Compatibility Verification. Ensure the solvent carrying the naphthoate ester (e.g., acetone, ethanol, ethyl acetate) is strictly non-halogenated.

  • Step 2: Transfer. Using a dedicated funnel, slowly decant the solution into the "Non-Halogenated Liquid Organic Waste" carboy. Leave at least 10% headspace to accommodate vapor expansion[4].

    • Causality: Overfilling liquid waste containers risks hydrostatic rupture if ambient temperatures fluctuate, leading to catastrophic spills.

  • Step 3: Validation. Self-Validating System: After addition, visually inspect the liquid waste carboy (if translucent) or a small aliquot. The waste must exhibit a single, homogenous liquid phase. The sudden appearance of phase separation or precipitation indicates a solvent incompatibility (e.g., accidental mixing with aqueous waste), which must be flagged to Environmental Health and Safety (EHS) immediately.

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Scope: Empty glass vials or reagent bottles that originally housed the pure compound.

  • Step 1: Primary Solvent Rinse. Add a small volume (approx. 10% of container volume) of a high-polarity organic solvent like acetone or ethanol. Cap and agitate vigorously.

    • Causality: Due to the compound's high XLogP3 (4.7), aqueous rinsing is entirely ineffective. An organic solvent is required to break the hydrophobic interactions between the chemical residue and the glass walls.

  • Step 2: Rinsate Disposal. Decant the resulting rinsate into the Non-Halogenated Liquid Organic Waste container.

  • Step 3: Repeat. Repeat Steps 1 and 2 two additional times (Triple-Rinse).

  • Step 4: Validation. Self-Validating System: Naphthoate esters, possessing an extended conjugated

    
    -system, typically exhibit strong fluorescence under shortwave UV light (254 nm / 365 nm). To validate decontamination, illuminate the dried, triple-rinsed container with a handheld UV lamp. The complete absence of fluorescence confirms the container is "RCRA empty" and can be safely defaced and disposed of as standard laboratory glass.
    

Spill Response & Environmental Remediation

In the event of an accidental discharge:

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large organic spills.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty hazardous waste bag.

  • Remediation: Wipe the affected surface with acetone-soaked rags to dissolve any remaining lipophilic residue.

  • Validation: Self-Validating System: Swab the remediated area with a clean, dry cloth and inspect the swab under UV light. No fluorescence dictates a fully decontaminated surface. Dispose of all spill debris via Protocol A.

Regulatory Grounding & Documentation

All procedures must align with your facility's specific EPA Hazardous Waste Generator status (e.g., VSQG, SQG, or LQG)[5]. Ensure that all waste manifests accurately reflect the chemical constituents and that satellite accumulation areas (SAAs) are inspected weekly[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11659321, this compound." PubChem.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." US EPA.[Link]

Sources

Personal protective equipment for handling Ethyl 4-hydroxy-1-phenyl-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Risk Profile[1]

Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a substituted naphthoate ester commonly utilized as a scaffold in medicinal chemistry and organic synthesis. While specific toxicological data for this exact catalog entry may be limited, its structural motifs (naphthoate core, phenolic hydroxyl group, and ester functionality) dictate that it be handled as a Category 2 Irritant with potential bioactivity.

In the absence of a comprehensive toxicology report, this guide applies the "Universal Precaution for Novel Intermediates" principle. We treat this substance as a solid particulate hazard capable of causing skin, eye, and respiratory irritation (H315, H319, H335).

Physicochemical Hazard Analysis
  • Physical State: Solid powder (likely crystalline).

  • Primary Risk: Inhalation of fine particulates during weighing and transfer; Dermal absorption via the lipophilic naphthyl ring.

  • Chemical Reactivity: Susceptible to hydrolysis in strong acids/bases; generally stable under ambient conditions.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the Occupational Exposure Banding (OEB) approach for compounds with limited data, defaulting to Band 2/3 (0.1 – 1 mg/m³) containment protocols.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 0.11mm / Inner: 0.06mm)Permeation Defense: Naphthoate esters are lipophilic and can permeate latex. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Particulate Seal: Standard safety glasses allow airborne dust to bypass the lens via the temple gaps. Goggles provide a complete seal against fine powders and accidental solvent splashes during dissolution.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Source Capture: Engineering controls (hood) are superior to PPE. Respirators are only necessary if handling outside a hood (e.g., spill cleanup) or if the powder is extremely electrostatic and prone to drift.
Body Protection Tyvek® Lab Coat or Apron (Closed wrist cuffs)Fomite Control: Cotton coats can trap particulates in the weave, creating a secondary exposure source later. Tyvek sheds dust and prevents migration to street clothes.

Engineering Controls & Operational Workflow

The "Static-Free" Weighing Protocol

Handling substituted naphthoates often involves static-charged powders that "jump" or drift.

  • Environment: All open handling must occur inside a Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the hood before opening the vial. This prevents the powder from dispersing upon spatula contact.

  • Weighing:

    • Do not remove the stock bottle from the hood.

    • Place the balance inside the hood (if vibration isolation permits) or use a secondary transfer container (tared vial) to transport the aliquot to an external balance.

    • Never weigh toxicologically uncharacterized powders on an open bench.

Solubilization & Reaction Setup
  • Solvent Choice: When dissolving (e.g., in DMSO, DCM, or Ethyl Acetate), add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Vessel: Use screw-cap vials with PTFE liners. Avoid ground glass joints for storage, as naphthoates can crystallize in the joint, causing seizing or grinding (particulate release) upon opening.

Visualized Safety Decision Tree

The following diagram outlines the decision logic for handling this compound based on procedure type.

G Start Start: Handling this compound StateCheck Is the substance in Solid/Powder form? Start->StateCheck QuantityCheck Quantity > 100 mg? StateCheck->QuantityCheck Yes (Solid) SolutionHandling Handle in well-ventilated area (Splash Goggles Required) StateCheck->SolutionHandling No (Already Dissolved) HoodRequired MANDATORY: Chemical Fume Hood (Sash height < 18 inches) QuantityCheck->HoodRequired Yes (High Dust Risk) QuantityCheck->HoodRequired No (Standard Risk) StaticControl Apply Anti-Static Gun/Ionizer HoodRequired->StaticControl Weighing Weigh into tared vial (Close immediately) StaticControl->Weighing Disposal Disposal: Solid Waste Stream (Incineration) Weighing->Disposal Waste SolutionHandling->Disposal

Figure 1: Operational workflow for risk-stratified handling of solid naphthoate derivatives.

Disposal & Decontamination[2]

Do not dispose of via sink/drain. As a substituted aromatic ester, this compound requires thermal destruction to prevent environmental accumulation.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag (polyethylene). Label as "Organic Solid - Naphthoate Ester."

  • Liquid Waste: Dissolved material should be segregated into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Spill Cleanup (Solid):

    • Do not dry sweep. This generates dust.

    • Cover the spill with a wet paper towel (solvent-dampened or water) to suppress particulates.

    • Wipe up inward from the periphery to the center.

    • Clean the surface with a detergent solution followed by an ethanol wipe to remove lipophilic residues.

Emergency Response

  • Inhalation: Immediately move to fresh air. The naphthoate core can cause respiratory irritation (coughing, tightness). Seek medical evaluation if symptoms persist.

  • Eye Contact: Flush with water for 15 minutes .[1][2][3][4] Note: Naphthoates are hydrophobic; water may not immediately solubilize the particle, but mechanical flushing is critical.

  • Skin Contact: Wash with soap and water immediately.[3] Do not use alcohol or acetone on skin, as this may increase the permeation rate of the chemical into the dermis.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press.[6] [Link]

  • PubChem. (2025). Compound Summary: Phenyl 1-hydroxy-2-naphthoate (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.